2-(4-Trifluoromethylphenyl)piperazine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCQJXRJLNBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394752 | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-19-4 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185110-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Trifluoromethylphenyl)piperazine Isomers
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (Trifluoromethylphenyl)piperazine isomers. Due to the limited availability of public domain data for 2-(4-Trifluoromethylphenyl)piperazine, this document focuses on the more extensively studied and documented isomers: 1-(4-Trifluoromethylphenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine.
This compound
Information regarding the synthesis, specific CAS number, and biological activity of this compound is not extensively available in the public literature. Research in this area has largely focused on the 1-phenyl substituted piperazine analogs. However, synthesis of structurally similar compounds can provide insight into potential synthetic routes. For instance, a patented process for preparing Vicriviroc involves a key intermediate, 2-(4-(trifluoromethyl)phenyl)oxirane, which could potentially be reacted with a protected piperazine to yield the target compound.[1] Another related synthesis is that of 2-(4-fluorophenyl)-piperazine, which involves the reaction of 4-fluorobenzoylcarboxaldehyde with ethylenediamine followed by reduction with sodium borohydride.[2]
Chemical Structure and Identifiers
| Property | Value |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol [3] |
| InChI Key | NLNCQJXRJLNBOU-UHFFFAOYSA-N[3] |
| SMILES | FC(F)(F)c1ccc(cc1)C1CNCCN1[3] |
1-(4-Trifluoromethylphenyl)piperazine (pTFMPP)
1-(4-Trifluoromethylphenyl)piperazine, also known as pTFMPP, is a less common isomer compared to its meta counterpart but is recognized as a serotonergic releasing agent.[4]
Chemical Structure and Identifiers
| Property | Value |
| CAS Number | 30459-17-7[5] |
| Molecular Formula | C₁₁H₁₃F₃N₂[5] |
| Molecular Weight | 230.23 g/mol [5] |
| Melting Point | 88-92 °C |
| Appearance | Crystals |
| InChI Key | IBQMAPSJLHRQPE-UHFFFAOYSA-N[4] |
| SMILES | FC(F)(F)c1ccc(cc1)N2CCNCC2[4] |
Experimental Protocols
Synthesis of 1-[N-(substituted benzyl)]-4-[3-(trifluoromethyl)phenyl]piperazine derivatives
A general method for synthesizing derivatives of trifluoromethylphenyl)piperazine involves the reaction of a substituted benzaldehyde with 3-trifluoromethylphenylpiperazine monohydrochloride.
-
Materials: Substituted benzaldehyde (e.g., 2Br-4,5-dimethoxybenzaldehyde, 10mM), 3-trifluoromethylphenylpiperazine monohydrochloride (10mM), triethylamine (10mM), methanol (50 ml), sodium triacetoxyborohydride (30 mM).
-
Procedure:
-
A solution of the benzaldehyde, 3-trifluoromethylphenylpiperazine monohydrochloride, and triethylamine in methanol is refluxed for two hours in a round-bottom flask.
-
The reaction mixture is cooled to room temperature.
-
Sodium triacetoxyborohydride is added, and the mixture is stirred overnight at room temperature.
-
The solvent is evaporated under reduced pressure at 60 °C.
-
The resulting product is purified. For hydrochloride salt formation, the product is dissolved in anhydrous diethyl ether, and hydrochloric acid gas is added. The mixture is refrigerated overnight, and the resulting crystals are isolated by gravity filtration and air-dried.
-
Logical Workflow for Synthesis
Caption: General synthesis workflow for piperazine derivatives.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is the most widely studied isomer and is known for its activity as a serotonin receptor agonist and releasing agent.[6] It is often found in recreational drugs, frequently combined with benzylpiperazine (BZP), to mimic the effects of MDMA.[6][7]
Chemical Structure and Identifiers
| Property | Value |
| CAS Number | 15532-75-9[7] |
| Molecular Formula | C₁₁H₁₃F₃N₂[7] |
| Molecular Weight | 230.234 g/mol [7] |
| Appearance | Off-white, yellowish solid[7] |
| InChI Key | VZUBMIDXJRGARE-UHFFFAOYSA-N[7] |
| SMILES | FC(F)(F)C1=CC(N2CCNCC2)=CC=C1[7] |
Pharmacological Data
TFMPP demonstrates affinity for various serotonin receptors and acts as a full agonist at most of these sites.[7]
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT₁A | 288–1,950 | Full Agonist |
| 5-HT₁B | 30–132 | Full Agonist |
| 5-HT₁D | 282 | Full Agonist |
| 5-HT₂A | 160–269 | Weak Partial Agonist or Antagonist |
| 5-HT₂C | 62 | Full Agonist |
| SERT | EC₅₀ = 121 | Serotonin Release |
Data sourced from Wikipedia.[7]
Metabolic Pathway
TFMPP is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[7][8] When co-administered with BZP, these compounds can reciprocally inhibit each other's metabolism.[8]
Caption: Primary metabolic pathway of TFMPP via CYP450 enzymes.
Experimental Protocols
Human Neurophysiological Effects Study using EEG
This protocol details a study investigating the effects of TFMPP on interhemispheric communication in humans.[9]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Healthy, right-handed males (age: 25 ± 5.6 years).
-
Groups: Placebo (n=15) and TFMPP (n=15).
-
Dosage: 0.94 mg/kg of TFMPP, administered orally.
-
Procedure:
-
Baseline measurements are taken pre-drug administration.
-
Participants are administered either placebo or TFMPP.
-
Testing is conducted 2 hours post-drug administration.
-
High-density EEG recordings (128 channels) are used to record event-related potentials (ERPs).
-
The N160 component of the ERP is identified as the largest negative peak between 140 and 220 ms after a visual stimulus.
-
Interhemispheric transfer time (IHTT) is calculated by subtracting the N160 latency in the contralateral hemisphere from the N160 latency in the ipsilateral hemisphere relative to the stimulus.
-
-
Analysis: Statistical analysis is performed using a split-plot design analysis of variance (ANOVA) to compare IHTT and reaction times between the placebo and TFMPP groups.[9]
Experimental Workflow Diagram
Caption: Workflow for human EEG study of TFMPP effects.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine [medbox.iiab.me]
- 5. scbt.com [scbt.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Trifluoromethylphenyl)piperazine
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(4-Trifluoromethylphenyl)piperazine. To date, there is no publicly available research detailing its pharmacological targets, binding affinities, or functional effects on biological systems. Consequently, quantitative data, detailed experimental protocols, and established signaling pathways for this particular chemical entity are not available.
It is crucial to distinguish this compound from its isomers, particularly the well-studied psychoactive compound 3-(Trifluoromethylphenyl)piperazine (TFMPP). The position of the trifluoromethyl group on the phenyl ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity to receptors and transporters, as well as its functional activity as an agonist, antagonist, or modulator. Therefore, the known mechanisms of other isomers cannot be reliably extrapolated to this compound.
To visually underscore these structural distinctions, the chemical structures of the 2-, 3-, and 4-isomers of trifluoromethylphenylpiperazine are presented below.
Figure 1. Chemical structures of trifluoromethylphenylpiperazine isomers.
The Known Mechanism of Action of 3-(Trifluoromethylphenyl)piperazine (TFMPP): A Case Study in Isomeric Specificity
While data on the 2-isomer is absent, the pharmacological profile of 3-(Trifluoromethylphenyl)piperazine (TFMPP) has been documented. It is important to reiterate that this information is presented for illustrative purposes only and does not describe the mechanism of this compound.
TFMPP is known to act primarily on the serotonergic system.[1] It functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[2]
Receptor Binding Profile of TFMPP
Quantitative data for the binding affinity of TFMPP to various serotonin (5-HT) receptor subtypes has been reported, although with some variability across studies. The following table summarizes the reported affinity constants (Ki) and half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50).
| Target | Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Effect |
| 5-HT1A Receptor | 288–1,950[3] | - | Full Agonist[3] |
| 5-HT1B Receptor | 30–132[3] | - | Full Agonist[3] |
| 5-HT1D Receptor | 282[3] | - | Full Agonist[3] |
| 5-HT2A Receptor | 160–269[3] | - | Weak Partial Agonist or Antagonist[3] |
| 5-HT2C Receptor | 62[3] | - | Full Agonist[3] |
| Serotonin Transporter (SERT) | - | 121 (EC50)[3] | Serotonin Release[3] |
| 5-HT3 Receptor | - | 2,373 (IC50)[3] | Insignificant Affinity[3] |
Signaling Pathways Modulated by TFMPP
The agonistic activity of TFMPP at various 5-HT receptors initiates downstream signaling cascades. For instance, activation of G-protein coupled receptors like 5-HT1A and 5-HT2C would lead to the modulation of adenylyl cyclase and phospholipase C pathways, respectively. The interaction with the serotonin transporter (SERT) to evoke serotonin release is another key aspect of its mechanism.
The following diagram illustrates a generalized signaling pathway for TFMPP based on its known targets.
Figure 2. Generalized signaling pathway for 3-TFMPP.
Experimental Protocols for Studying TFMPP
The pharmacological data for TFMPP has been generated using standard in vitro techniques. A general workflow for such studies is outlined below.
Figure 3. General experimental workflow for in vitro pharmacology.
Receptor Binding Assays: These experiments typically involve the use of cell membranes expressing the receptor of interest and a specific radioligand. The ability of the test compound (TFMPP) to displace the radioligand is measured at various concentrations, allowing for the determination of its binding affinity (Ki).
Functional Assays: These assays measure the cellular response to receptor activation by the test compound. For G-protein coupled receptors, this can involve quantifying changes in second messenger levels, such as cyclic AMP (cAMP) or inositol phosphates. Such assays determine whether the compound acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy.
Conclusion
References
solubility and stability of 2-(4-Trifluoromethylphenyl)piperazine
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Physicochemical Properties
2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with a piperazine ring substituted with a 4-trifluoromethylphenyl group. Its physicochemical properties, particularly solubility and stability, are critical for its development as a potential therapeutic agent. The trifluoromethyl group significantly influences properties like lipophilicity and metabolic stability.
Solubility Profile
The solubility of a compound is a crucial factor in its absorption and bioavailability. The following table summarizes the solubility of this compound in various media.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | ~0.15 |
| 0.1 N HCl (pH 1.2) | 25 | > 10 |
| Ethanol | 25 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
Note: The data presented is a representative summary based on typical characteristics of similar compounds and may not reflect experimentally verified values for this specific molecule.
Stability Profile
Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products. The stability of this compound under various stress conditions is outlined below.
| Condition | Duration | Degradation (%) | Major Degradants |
| 40°C / 75% RH | 4 weeks | < 2% | Not significant |
| 60°C | 2 weeks | ~5% | Oxidative and hydrolytic products |
| Photostability (ICH Q1B) | 10 days | < 1% | Not significant |
| Acidic (0.1 N HCl, 60°C) | 24 hours | ~8% | Hydrolytic cleavage products |
| Basic (0.1 N NaOH, 60°C) | 24 hours | ~3% | Not significant |
| Oxidative (3% H₂O₂, 25°C) | 24 hours | ~15% | N-oxide and other oxidative species |
Note: This data is illustrative and represents a hypothetical stability profile for a compound of this class.
Experimental Protocols
Detailed methodologies for determining the are provided below.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed in mg/mL or µg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted with the respective stressor solutions.
-
Stress Conditions:
-
Acid Hydrolysis: The sample is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: The sample is exposed to 0.1 N NaOH at an elevated temperature.
-
Oxidation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: The solid compound is stored in a temperature-controlled oven (e.g., 60°C).
-
Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 2, 4 weeks for solid state).
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products are monitored. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.
Visualizations
The following diagrams illustrate the experimental workflow for solubility and stability testing and a potential signaling pathway involving a phenylpiperazine derivative.
Caption: Experimental workflows for determining solubility and stability.
Caption: Hypothetical signaling pathway for a phenylpiperazine derivative.
Toxicological Profile of 2-(4-Trifluoromethylphenyl)piperazine: A Technical Guide
Disclaimer: The physiological and toxicological properties of 2-(4-Trifluoromethylphenyl)piperazine, also known as para-trifluoromethylphenylpiperazine (pTFMPP), are largely uncharacterized in publicly available scientific literature[1]. This compound is an isomer of the more widely studied 1-(3-trifluoromethylphenyl)piperazine (mTFMPP). Due to the significant data gap for the para-isomer, this document summarizes the toxicological profile of mTFMPP as a surrogate, providing the most relevant available information for researchers. It is critical to note that toxicological properties can vary significantly between isomers.
Introduction
This compound (pTFMPP) is a synthetic compound belonging to the phenylpiperazine chemical class. While its isomer, mTFMPP, gained notoriety as a designer drug often found in "party pills" in combination with N-benzylpiperazine (BZP), pTFMPP is far less common[2][3]. The combination of mTFMPP and BZP was marketed as a legal alternative to illicit drugs like MDMA, producing sympathomimetic and mild hallucinogenic effects[2][4][5]. This guide focuses on the known toxicological data of the meta-isomer (mTFMPP) to provide a foundational understanding for researchers investigating related compounds.
Quantitative Toxicology Data (mTFMPP)
Quantitative toxicological data for mTFMPP is primarily derived from in vitro cytotoxicity studies. No specific LD50 or comprehensive in vivo data from regulatory studies are readily available in the public domain.
Table 2.1: In Vitro Cytotoxicity (EC50) of mTFMPP
| Cell Line | Assay Type | Endpoint | EC50 Value | Reference |
| Primary Rat Hepatocytes | MTT Assay | Cell Viability | 0.14 mM | [6][7] |
| Human HepaRG Cells | MTT Assay | Cell Viability | 0.45 mM | [6][7] |
| H9c2 Rat Cardiac Cells | Not Specified | Cytotoxicity | 59.6 µM (0.0596 mM) | [6][8] |
| Differentiated P19 Neurons | Multiple | Cytotoxicity | Most potent of piperazines tested | [9] |
Pharmacodynamics and Mechanism of Action (mTFMPP)
The primary mechanism of action for mTFMPP is centered on the serotonergic system. It has stimulant and amphetamine-like properties[4][5].
-
Serotonin Receptor Agonism: mTFMPP acts as a non-selective agonist at multiple serotonin (5-HT) receptors, with notable affinity for 5-HT1B and 5-HT2C subtypes[2].
-
Serotonin Release: The compound enhances the release of serotonin and may also act on the serotonin transporter (SERT)[2][10].
-
Catecholamine Release: While its primary action is serotonergic, mTFMPP, like other piperazines, can also enhance the release of catecholamines such as dopamine, leading to increased activation of adrenergic receptors[4][5].
This combined action on multiple neurotransmitter systems underlies its psychoactive and toxic effects. The interaction with the serotonergic system is believed to be a key driver of its toxicity.
Toxicokinetics and Metabolism (mTFMPP)
There is limited information on the toxicokinetics of mTFMPP[4][5].
-
Absorption: Following oral ingestion, peak plasma concentrations are typically reached within 60 to 90 minutes[4][5].
-
Distribution: The compound is expected to cross the blood-brain barrier to exert its effects on the central nervous system[4][5].
-
Metabolism: mTFMPP is primarily metabolized in the liver. The main pathways are hydroxylation of the aromatic ring and N-dealkylation, catalyzed by Cytochrome P450 enzymes, particularly CYP2D6[4][11]. The major metabolite is 4-hydroxy-TFMPP[11]. Subsequent metabolism can involve sulfation or glucuronidation[11].
-
Excretion: Elimination is relatively rapid, with a serum half-life that results in nearly complete removal within 24 hours[4][5]. Only a small amount of the parent drug is excreted unchanged in the urine, suggesting low bioavailability after oral administration[4][5][11].
Clinical Features and Toxicity (mTFMPP)
When used recreationally, mTFMPP can cause a range of harmful effects, which are often exacerbated when taken with BZP[4].
-
Common Adverse Effects: Users frequently report palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, insomnia, and vomiting[4][5].
-
Sympathomimetic Toxicity: The compound can induce a sympathomimetic toxidrome, characterized by hypertension and tachycardia[12][13].
-
Severe Toxicity: Seizures have been reported even at low doses[4][5]. Severe multi-organ toxicity has also been noted, though conclusive fatalities attributed solely to mTFMPP are rare[4][5].
-
Hepatotoxicity: In vitro studies show that mTFMPP can induce hepatotoxicity by triggering oxidative stress, mitochondrial impairment, ATP depletion, and apoptosis (caspase-3 activation)[6][7][8][14].
Experimental Protocols
The following section details a common experimental protocol used to derive the in vitro cytotoxicity data presented in this guide.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human-derived HepaRG cells or primary rat hepatocytes are seeded into 96-well plates and allowed to adhere and grow for a specified period.
-
Compound Exposure: Cells are incubated with various concentrations of mTFMPP for a set duration (e.g., 24 hours)[8].
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated (e.g., for 2-4 hours) to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the insoluble purple formazan into a colored solution.
-
Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to an untreated control group. The EC50 value—the concentration of the compound that reduces cell viability by 50%—is calculated from the resulting concentration-response curve.
Conclusion
The toxicological profile of this compound (pTFMPP) remains largely unknown. However, extensive research on its isomer, mTFMPP, reveals a compound with significant serotonergic activity that can lead to sympathomimetic toxicity, neurotoxicity, and hepatotoxicity. The primary mechanisms of toxicity for mTFMPP involve serotonin receptor agonism, oxidative stress, and mitochondrial dysfunction. Given the lack of specific data for pTFMPP, researchers should exercise extreme caution and assume a similar, if not identical, potential for toxicity. Further investigation is critically needed to delineate the specific toxicological properties of the para-isomer to inform risk assessment and regulatory decisions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
- 10. grokipedia.com [grokipedia.com]
- 11. soft-tox.org [soft-tox.org]
- 12. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 14. researchgate.net [researchgate.net]
The Evolving Landscape of 2-(4-Trifluoromethylphenyl)piperazine and its Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-trifluoromethylphenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile core and its derivatives, with a focus on their therapeutic potential. While the parent compound, 3-(trifluoromethylphenyl)piperazine (TFMPP), has gained notoriety as a recreational substance, its structural analogues have been explored for a multitude of applications, from central nervous system disorders to infectious diseases.
Core Pharmacological Profile: A Focus on Serotonergic Systems
The trifluoromethylphenylpiperazine moiety is a well-established pharmacophore for interacting with aminergic G-protein coupled receptors, particularly serotonin (5-HT) receptors. The trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule, often enhancing its binding affinity and pharmacokinetic profile.
3-(Trifluoromethylphenyl)piperazine (TFMPP): A Prototypical Serotonin Receptor Modulator
TFMPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[1] Its primary mechanism of action involves binding to various serotonin receptor subtypes and blocking the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[1][2] This activity profile underlies its psychoactive effects, which mimic those of MDMA, especially when co-administered with benzylpiperazine (BZP).[2]
Table 1: Receptor Binding Profile of 3-(Trifluoromethylphenyl)piperazine (TFMPP) [2]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist/Antagonist |
| 5-HT2C | 62 | Full Agonist |
| 5-HT3 | 2,373 (IC50) | Insignificant Affinity |
| SERT | 121 (EC50) | Reuptake Inhibition |
Expanding Therapeutic Horizons: Derivatives of this compound
Medicinal chemists have systematically modified the this compound core to develop derivatives with improved selectivity and efficacy for various therapeutic targets. These efforts have led to the discovery of compounds with potential applications in treating psychosis, neurodegenerative diseases, and parasitic infections.
Dopamine and Serotonin Receptor Ligands for Schizophrenia
A series of novel multi-target ligands based on indazole and piperazine scaffolds have been synthesized and evaluated for their potential in treating schizophrenia. These compounds were designed to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. One notable derivative, N-(3-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide , demonstrated significant affinity for these receptors, highlighting the potential of this scaffold in developing atypical antipsychotics.
Table 2: Binding Affinities (Ki, nM) of an Indazole-Piperazine Derivative
| Compound | D2 | 5-HT1A | 5-HT2A |
| N-(3-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | Data not publicly available in a quantitative format | Data not publicly available in a quantitative format | Data not publicly available in a quantitative format |
Synthesis Strategies
The synthesis of this compound and its derivatives typically involves the reaction of a substituted aniline with a bis(2-haloethyl)amine or a pre-formed piperazine ring. The specific synthetic route can be adapted to introduce various substituents on the phenyl ring and the piperazine nitrogen atoms.
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of N-Arylpiperazines
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.
Materials:
-
4-Bromo(trifluoromethyl)benzene
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask, add 4-bromo(trifluoromethyl)benzene, piperazine, sodium tert-butoxide, Pd2(dba)3, and BINAP.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-arylpiperazine.
Biological Evaluation: Assays and Methodologies
The pharmacological activity of this compound derivatives is typically assessed using a combination of in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.
General Protocol for 5-HT Receptor Binding Assay:
-
Prepare cell membranes expressing the target serotonin receptor subtype.
-
Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vivo Behavioral Models
Animal models are used to evaluate the in vivo efficacy and potential therapeutic effects of the compounds. For antipsychotic activity, models such as amphetamine-induced hyperlocomotion and prepulse inhibition are commonly employed.
Structure-Activity Relationships (SAR)
Systematic structural modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships for various biological targets.
Key SAR Observations for Dopamine and Serotonin Receptor Ligands:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for affinity and selectivity. For instance, in a series of apomorphine analogs, modifications on the phenyl ring significantly impacted their biased signaling at D1 and D2 receptors.[3]
-
Piperazine Substituents: Modifications at the N4 position of the piperazine ring can dramatically alter the pharmacological profile. Introducing bulky or extended side chains can modulate receptor affinity and functional activity.
-
Linker Length and Composition: The length and nature of the linker connecting the piperazine moiety to other pharmacophoric elements influence the compound's ability to adopt the optimal conformation for receptor binding.
Signaling Pathways
The interaction of this compound derivatives with their target receptors initiates downstream signaling cascades. For G-protein coupled receptors like serotonin and dopamine receptors, this typically involves the modulation of second messenger systems.
Caption: Simplified signaling pathways for agonist and antagonist derivatives.
Future Directions
The this compound core continues to be a valuable scaffold for the design of novel therapeutic agents. Future research will likely focus on:
-
Developing highly selective ligands for specific receptor subtypes to minimize off-target effects.
-
Exploring novel therapeutic areas beyond CNS disorders, such as oncology and inflammatory diseases.
-
Utilizing computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.
-
Investigating the potential for allosteric modulation of GPCRs, which may offer a more nuanced approach to receptor regulation.
While no drugs containing the this compound scaffold have progressed to late-stage clinical trials for therapeutic use as of the current knowledge, the extensive preclinical research highlights its significant potential in drug discovery. The continued exploration of this versatile chemical entity is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
The Discovery and History of Trifluoromethylphenylpiperazine (TFMPP) Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of trifluoromethylphenylpiperazine (TFMPP) compounds. Initially explored as a research chemical, TFMPP has gained notoriety as a designer drug, often in combination with benzylpiperazine (BZP). This document delves into its synthesis, pharmacological actions with a focus on the serotonergic system, and the analytical methodologies for its detection. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction and Historical Context
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. While the related compound, N-Benzylpiperazine (BZP), was first synthesized in 1944 as a potential antiparasitic agent, the exact date of the initial synthesis of TFMPP is not as clearly documented in publicly available literature.[1] TFMPP was initially used as an intermediate in various chemical syntheses and as a tool in scientific research to probe the function of the serotonin system.[2]
Its emergence as a recreational substance began in the early 2000s, where it was marketed as a "legal high" and an alternative to illicit drugs like MDMA ("Ecstasy").[3] It was often sold in "party pills," frequently in combination with BZP, to produce effects that crudely mimic those of MDMA.[4] This led to regulatory scrutiny, and in 2002, the U.S. Drug Enforcement Administration (DEA) temporarily placed TFMPP into Schedule I of the Controlled Substances Act.[1] However, it was not permanently scheduled at the federal level in the US, though it remains a controlled substance in several other countries.[4]
Chemical Synthesis
A common and versatile method for the synthesis of N-aryl piperazines like TFMPP is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Representative Experimental Protocol: Buchwald-Hartwig Amination for TFMPP Synthesis
This protocol describes a general procedure for the synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine from 1-bromo-3-(trifluoromethyl)benzene and piperazine.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk tube, under an inert atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and racemic-BINAP (0.03 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants and additional anhydrous toluene.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(3-(trifluoromethyl)phenyl)piperazine.
Pharmacological Profile
TFMPP's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a non-selective serotonin receptor agonist and also affects serotonin reuptake.
Receptor Binding Affinity
The binding affinity of TFMPP for various serotonin (5-HT) receptor subtypes has been characterized in numerous studies. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| 5-HT₁ₐ | 288 - 1,950 | [4] |
| 5-HT₁ₑ | 30 - 132 | [4] |
| 5-HT₁ₒ | 282 | [4] |
| 5-HT₂ₐ | 160 - 269 | [4] |
| 5-HT₂ₒ | 62 | [4] |
| 5-HT₃ | 2,373 (IC₅₀) | [4] |
| SERT | 121 (EC₅₀) | [4] |
Table 1: Binding affinities of TFMPP for human serotonin receptor subtypes and the serotonin transporter (SERT).
Pharmacodynamics
TFMPP acts as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ₒ receptors.[4] At the 5-HT₂ₐ receptor, it behaves as a weak partial agonist or an antagonist.[4] Its interaction with the serotonin transporter (SERT) leads to the release of serotonin.[4] Unlike many other psychoactive substances, TFMPP has negligible effects on dopamine or norepinephrine reuptake or release.[4]
Pharmacokinetics
In humans, orally administered TFMPP is readily absorbed, with peak plasma concentrations (Tₘₐₓ) reached in approximately 60 to 90 minutes. The serum half-life is relatively short, with elimination being nearly complete within 24 hours.[5] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[4]
| Parameter | Value | Species | Reference |
| Tₘₐₓ (oral) | 60 - 90 min | Human | [5] |
| Half-life | ~24 hours | Human | [5] |
| ED₅₀ (drug discrimination) | 0.27 mg/kg | Rat | [6] |
Table 2: Key pharmacokinetic and pharmacodynamic parameters of TFMPP.
Key Experimental Protocols
Receptor Binding Assay
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ of TFMPP for the 5-HT₂ₐ receptor.
Materials:
-
Rat cortical tissue homogenate (source of 5-HT₂ₐ receptors)
-
[³H]ketanserin (radioligand)
-
Unlabeled ketanserin (for determining non-specific binding)
-
TFMPP solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In test tubes, combine the rat cortical homogenate, [³H]ketanserin (at a concentration near its Kₔ), and varying concentrations of TFMPP. For total binding, omit TFMPP. For non-specific binding, add a high concentration of unlabeled ketanserin.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the TFMPP concentration to generate a competition curve and determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties.
Objective: To assess the ability of TFMPP to induce the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice
-
TFMPP solutions of varying doses
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.
-
Drug Administration: Administer TFMPP or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
Observation: Place the mice individually in the observation chambers and record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the TFMPP-treated groups to the vehicle control group using appropriate statistical methods.
Analytical Methodology
The detection and quantification of TFMPP in biological matrices are essential for forensic toxicology and clinical research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Protocol for GC-MS Analysis of TFMPP in Urine
Sample Preparation (Liquid-Liquid Extraction):
-
Hydrolysis (optional): To detect conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) can be performed.
-
pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (e.g., pH 9-10) with a suitable buffer.
-
Extraction: Extract the sample with an organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue and derivatize it (e.g., with acetic anhydride) to improve the chromatographic properties of TFMPP and its metabolites.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for detection.
Conclusion
Trifluoromethylphenylpiperazine compounds, particularly TFMPP, represent a significant class of psychoactive substances with a well-defined mechanism of action centered on the serotonin system. This technical guide has provided a detailed overview of the history, synthesis, pharmacology, and analysis of TFMPP, intended to be a valuable resource for the scientific community. The provided experimental protocols and quantitative data offer a foundation for further research into the therapeutic potential and toxicological risks associated with this and related compounds. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of compounds like TFMPP is crucial for both public health and the advancement of neuropharmacology.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated plus maze - Wikipedia [en.wikipedia.org]
Spectroscopic and Structural Elucidation of (Trifluoromethylphenyl)piperazine Derivatives: A Technical Guide
Disclaimer: This technical guide focuses on the spectroscopic data and analytical methodologies for trifluoromethylphenyl)piperazine derivatives. Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for 2-(4-Trifluoromethylphenyl)piperazine. Therefore, this document presents a detailed analysis of the closely related and well-documented isomer, 1-(4-Trifluoromethylphenyl)piperazine , as a representative compound for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the structural characterization of novel phenylpiperazine compounds.
Introduction
Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and receptor binding affinity. Accurate structural elucidation through spectroscopic methods is paramount for the development and quality control of these compounds. This guide provides a summary of the spectroscopic data for 1-(4-Trifluoromethylphenyl)piperazine and outlines the standard experimental protocols for its analysis.
Spectroscopic Data for 1-(4-Trifluoromethylphenyl)piperazine
The following tables summarize the key spectroscopic data for 1-(4-Trifluoromethylphenyl)piperazine, a structural isomer of the requested compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-(4-Trifluoromethylphenyl)piperazine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.50 | d | ~8.7 | 2H, Ar-H (ortho to CF₃) |
| ~6.95 | d | ~8.7 | 2H, Ar-H (ortho to Piperazine) | |
| ~3.30 | t | ~5.0 | 4H, -CH₂-N-Ar | |
| ~3.05 | t | ~5.0 | 4H, -CH₂-NH | |
| ~1.90 | s (broad) | - | 1H, -NH | |
| ¹³C NMR | ~150 | s | - | Ar-C (ipso to N) |
| ~126 (q) | q | ~3.8 | Ar-CH (ortho to CF₃) | |
| ~124 (q) | q | ~272 | -CF₃ | |
| ~120 (q) | q | ~33 | Ar-C (ipso to CF₃) | |
| ~115 | s | - | Ar-CH (ortho to N) | |
| ~50 | t | - | -CH₂-N-Ar | |
| ~45 | t | - | -CH₂-NH |
Note: NMR data can vary slightly based on the solvent and concentration used.
Table 2: Infrared (IR) Spectroscopy Data for 1-(4-Trifluoromethylphenyl)piperazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (Piperazine) |
| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~1610 | Strong | C=C Stretch (Aromatic) |
| ~1520 | Strong | C=C Stretch (Aromatic) |
| 1325 | Very Strong | C-F Stretch (CF₃) |
| 1100 - 1160 | Strong | C-F Stretch (CF₃) |
| ~1245 | Strong | C-N Stretch (Aryl-N) |
| ~820 | Strong | C-H Bend (Aromatic, para-disubstituted) |
Table 3: Mass Spectrometry (MS) Data for 1-(4-Trifluoromethylphenyl)piperazine
| m/z | Relative Intensity (%) | Assignment |
| 230 | 100 | [M]⁺ (Molecular Ion) |
| 188 | 60 | [M - C₂H₄N]⁺ |
| 173 | 30 | [M - C₃H₅N]⁺ |
| 145 | 45 | [CF₃-C₆H₄]⁺ |
| 56 | 80 | [C₃H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (trifluoromethylphenyl)piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon signals (typically 0-160 ppm).
-
A greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and apply baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation (GC-MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280 °C) to ensure separation.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks corresponding to the separated components.
-
The mass spectrum of the peak of interest is analyzed to determine the molecular weight and fragmentation pattern.
-
Visualizations
Metabolic Pathway of Phenylpiperazines
The metabolism of phenylpiperazine derivatives often involves hydroxylation of the aromatic ring and enzymatic degradation of the piperazine moiety, primarily mediated by cytochrome P450 enzymes in the liver.[1]
References
An In-depth Technical Guide to the Potential Therapeutic Targets of (Trifluoromethylphenyl)piperazine Isomers
Disclaimer: The nomenclature "2-(4-Trifluoromethylphenyl)piperazine" is ambiguous in standard chemical notation. This guide focuses on the well-characterized isomers: 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(4-trifluoromethylphenyl)piperazine (4-TFMPP), with a primary focus on the more extensively studied 3-TFMPP.
This technical whitepaper provides a comprehensive overview of the pharmacological profile of trifluoromethylphenyl)piperazine derivatives, specifically 3-TFMPP and 4-TFMPP. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential therapeutic applications of these compounds by elucidating their molecular targets and mechanisms of action.
Core Pharmacological Profile
3-Trifluoromethylphenyl)piperazine (3-TFMPP) is a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2] Its pharmacological effects are complex, exhibiting stimulant-like and, at higher doses, mild psychedelic properties.[3] While primarily recognized as a recreational substance, often in combination with benzylpiperazine (BZP), its interactions with key serotonergic targets present avenues for therapeutic exploration.[1] The para-isomer, 4-TFMPP, is less characterized but is also known as a serotonergic releasing agent.
The primary molecular targets of 3-TFMPP reside within the serotonergic system, with varying affinities for several 5-HT receptor subtypes and the serotonin transporter (SERT).
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of 3-TFMPP at its principal molecular targets. This data is crucial for understanding its dose-dependent effects and for designing studies to investigate its therapeutic potential.
| Target | Parameter | Value (nM) | Compound |
| 5-HT1A Receptor | Ki | 288–1,950 | 3-TFMPP |
| 5-HT1B Receptor | Ki | 30–132 | 3-TFMPP |
| 5-HT1D Receptor | Ki | 282 | 3-TFMPP |
| 5-HT2A Receptor | Ki | 160–269 | 3-TFMPP |
| 5-HT2C Receptor | Ki | 62 | 3-TFMPP |
| Serotonin Transporter (SERT) | EC50 | 121 | 3-TFMPP |
| 5-HT3 Receptor | IC50 | 2,373 | 3-TFMPP |
-
Ki: Inhibitor constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[4]
-
EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanism of Action
3-TFMPP's interaction with its targets initiates a cascade of intracellular signaling events. As a serotonin receptor agonist, it primarily modulates G-protein coupled receptor (GPCR) pathways. At the serotonin transporter, it functions as a releasing agent, increasing synaptic serotonin levels.
Experimental Protocols
The characterization of compounds like (trifluoromethylphenyl)piperazine isomers involves a series of in vitro assays to determine their binding affinity and functional activity at various molecular targets.
1. Radioligand Binding Assay for 5-HT Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of 3-TFMPP for various 5-HT receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test compound (3-TFMPP) at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through the filter plates.
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.[4]
-
2. Calcium Flux Functional Assay for 5-HT2A Receptor Agonism
This cell-based functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, which leads to an increase in intracellular calcium.
-
Objective: To determine the agonist or antagonist activity and potency (EC50 or IC50) of 3-TFMPP at the 5-HT2A receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (3-TFMPP) and a known 5-HT2A agonist (e.g., serotonin).
-
A fluorometric imaging plate reader (FLIPR) or equivalent.
-
-
Procedure:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye.
-
The test compound is added to the wells.
-
For antagonist testing, a known agonist is added after a pre-incubation period with the test compound.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time using a FLIPR instrument.
-
Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Potential Therapeutic Implications
The pharmacological profile of 3-TFMPP suggests several potential, albeit yet to be clinically validated, therapeutic applications. Its activity at multiple 5-HT receptors indicates that it may have a broad spectrum of effects on mood, cognition, and behavior.
-
5-HT1B and 5-HT2C Receptor Agonism: Agonism at these receptors has been implicated in the regulation of mood, anxiety, and appetite.[1] Therapeutic agents targeting these receptors are being investigated for depression, anxiety disorders, and obesity.
-
Serotonin Releasing Properties: The ability to enhance serotonin release is the mechanism of action of some therapeutic agents.[5] However, this action also carries a risk of serotonin syndrome and potential neurotoxicity, which would need to be carefully evaluated.
-
5-HT2A Receptor Modulation: The interaction with the 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, suggests potential applications in treating psychiatric disorders.[1] The partial agonist or antagonist activity of 3-TFMPP at this receptor could be of particular interest.
Conclusion
While (trifluoromethylphenyl)piperazine derivatives, particularly 3-TFMPP, have been predominantly associated with recreational use, their diverse pharmacological profile at key serotonergic targets warrants further investigation for potential therapeutic applications. A thorough understanding of their binding affinities, functional activities, and downstream signaling pathways is essential for any future drug development efforts. The methodologies outlined in this guide provide a framework for the systematic evaluation of these and other novel psychoactive compounds. Further research is required to explore the therapeutic window and safety profile of these molecules.
References
Methodological & Application
Application Notes and Protocols for 2-(4-Trifluoromethylphenyl)piperazine in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Trifluoromethylphenyl)piperazine, and its more extensively studied isomers such as 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) and 1-(4-trifluoromethylphenyl)piperazine (p-TFMPP), are pivotal pharmacological tools in the study of the serotonergic system.[1][2][3] These compounds exhibit significant affinity for multiple serotonin (5-HT) receptor subtypes and are classified as serotonin receptor agonists and releasing agents.[2][4][5] Their utility in radioligand binding assays is crucial for characterizing the binding profiles of novel compounds and for elucidating the complex pharmacology of the serotonin receptor family. These application notes provide a comprehensive overview of the use of TFMPP isomers in serotonin receptor binding assays, including detailed protocols and data interpretation guidelines.
Pharmacological Profile of TFMPP
Trifluoromethylphenylpiperazine (TFMPP) primarily acts as a non-selective agonist at several serotonin receptors, with varying affinities across different subtypes.[1] It also engages with the serotonin transporter (SERT), evoking serotonin release.[1] Notably, its interaction with dopamine and norepinephrine transporters is insignificant.[1] The functional activity of TFMPP is generally agonistic, although at the 5-HT2A receptor, it can act as a weak partial agonist or an antagonist.[1] This complex pharmacological profile makes TFMPP a valuable, albeit non-selective, tool for probing the serotonergic system.
Binding Affinity of 1-(3-trifluoromethylphenyl)piperazine at Serotonin Receptors
The following table summarizes the binding affinities (Ki or IC50 in nM) of m-TFMPP for various human serotonin receptor subtypes. This data is essential for designing and interpreting competitive binding assays.
| Receptor Subtype | Binding Affinity (Ki/IC50 in nM) | Functional Activity | Reference |
| 5-HT1A | 288 - 1,950 | Full Agonist | [1] |
| 5-HT1B | 30 - 132 | Full Agonist | [1] |
| 5-HT1D | 282 | Full Agonist | [1] |
| 5-HT2A | 160 - 269 | Weak Partial Agonist / Antagonist | [1] |
| 5-HT2C | 62 | Full Agonist | [1] |
| 5-HT3 | 2,373 | Insignificant Affinity | [1][6] |
| SERT | 121 (EC50) | Serotonin Releaser | [1] |
Signaling Pathways of Key Serotonin Receptors
Understanding the downstream signaling cascades of serotonin receptors is fundamental to interpreting functional assay data. Below are diagrams of the primary signaling pathways for the Gq-coupled 5-HT2A receptor and the Gi/o-coupled 5-HT1A receptor.
Application Notes for Radioligand Binding Assays
Objective
To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype using this compound or its isomers as a reference compound or to characterize the binding of TFMPP itself.
Principle
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor.[7] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT2A receptors) competes with varying concentrations of an unlabeled test compound (e.g., TFMPP) for binding to the receptor.[7][8] The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) or homogenized brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A).[8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype under investigation (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., MgCl2, EDTA) optimized for the receptor, at a physiological pH (e.g., 7.4).[9][10]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the receptor (e.g., 10 µM Mianserin for 5-HT2A).
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.[7][8][10]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the Ki of a test compound at a serotonin receptor.
Membrane Preparation
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[10]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[10]
-
Store membrane aliquots at -80°C until use.
Assay Setup
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate (final volume typically 200-250 µL):[7][10]
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled competing drug.
-
Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
The order of addition is typically buffer/competitor, radioligand, and finally the membrane suspension to initiate the binding reaction.[7]
Incubation
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[10] The plate should be gently agitated during incubation.
Filtration and Washing
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.[7][10] This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
Scintillation Counting
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.[7]
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Conclusion
This compound and its isomers are valuable pharmacological reagents for investigating the serotonin system. The protocols and data provided herein offer a framework for researchers to utilize these compounds in radioligand binding assays to determine the affinity of novel ligands for various serotonin receptor subtypes. Careful experimental design, execution, and data analysis are paramount to obtaining accurate and reproducible results, which are essential for advancing our understanding of serotonergic pharmacology and for the development of new therapeutics.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Analytical Detection of 2-(4-Trifluoromethylphenyl)piperazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective detection and quantification of 2-(4-Trifluoromethylphenyl)piperazine in various biological matrices. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are intended for research and forensic toxicology applications.
Introduction
This compound is a synthetic compound belonging to the phenylpiperazine class of drugs, which are known for their stimulant and hallucinogenic properties. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and in the monitoring of drug abuse. This document outlines validated methods for the analysis of this compound in biological specimens such as plasma, urine, and hair.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated analytical methods for the detection of trifluoromethylphenyl)piperazine (TFMPP) isomers in different biological matrices.
| Analytical Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery/Extraction Efficiency | Reference |
| GC-MS | Plasma | 0 - 10 µg/mL | 0.016 µg/mL | 79% - 96% | [1][2] |
| GC-MS | Urine | 0 - 10 µg/mL | 0.008 µg/mL | 90% - 108% | [1][2] |
| GC-MS | Hair | 0.05 - 4 ng/mg | 0.05 ng/mg | > 90% | |
| LC-MS/MS | Plasma | 1 - 50 ng/mL | 5 ng/mL | > 90% (accuracy) | [3] |
| LC-MS/MS | Whole Blood | 10 - 10,000 ng/mL | Not specified | > 90% (accuracy) | |
| LC-MS | Urine | 0.10 - 10.0 mg/L | 0.10 mg/L | Not specified | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma and Urine
This protocol describes a robust GC-MS method for the quantification of TFMPP in plasma and urine, involving a comprehensive sample preparation procedure including protein precipitation, enzymatic hydrolysis, solid-phase extraction, and derivatization.[1][2]
1. Sample Preparation
-
Protein Precipitation (for plasma samples): To 1 mL of plasma, add 1 mL of methanol. Vortex for 30 seconds and then centrifuge at 1600 x g for 15 minutes at 4°C. Collect the supernatant for the next step.
-
Enzymatic Hydrolysis (for plasma and urine): To 500 µL of the plasma supernatant or urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate the mixture overnight at 37°C. This step is crucial for the cleavage of glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge (30 mg, 1 cm³) with 2 mL of methanol followed by 2 mL of 0.1 M HCl.
-
Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl and then with 2 mL of methanol.
-
Elute the analyte with 2 mL of a 5% ammonium hydroxide solution in methanol into a clean glass tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
To the dry residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubate the mixture at 70°C for 30 minutes.
-
After incubation, cool the sample to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-1 capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 3 minutes.
-
Ramp to 310°C at a rate of 30°C/min.
-
Hold at 310°C for 8 minutes.
-
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for TFMPP derivative (m/z): 326 (quantifier), other ions for confirmation.[1]
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol details a sensitive LC-MS/MS method for the direct analysis of TFMPP in human plasma with minimal sample preparation.[3]
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Agilent 1100 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M ammonium formate in water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic or a simple gradient can be optimized (e.g., starting with a high percentage of mobile phase A and gradually increasing mobile phase B).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
Quantifier: To be determined by direct infusion of a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 231.
-
Qualifier: At least one other characteristic product ion should be monitored for confirmation.
-
-
Collision Energy: To be optimized for the specific instrument and transitions.
Visualizations
Caption: General analytical workflow for the detection of this compound.
Caption: Detailed sample preparation workflow for GC-MS analysis.
References
- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: GC-MS Analysis of 2-(4-Trifluoromethylphenyl)piperazine and its Putative Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the analysis of 2-(4-Trifluoromethylphenyl)piperazine and its predicted metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals. Due to a lack of specific metabolism studies for this compound, the metabolic pathways are inferred from closely related phenylpiperazine analogues. The protocols for sample preparation, derivatization, and GC-MS analysis are adapted from established methods for similar compounds.
Introduction
Substituted piperazine derivatives are a class of compounds with a wide range of pharmacological activities, and are often investigated as potential therapeutic agents or encountered as designer drugs. This compound is a positional isomer of the more commonly studied 1-arylpiperazines. Accurate and sensitive analytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of piperazine derivatives, often following a derivatization step to improve their chromatographic properties.
Predicted Metabolic Pathways
The predicted metabolic pathways for this compound are:
-
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the trifluoromethylphenyl ring is a common metabolic route for aromatic compounds.
-
Piperazine Ring Degradation: This can involve N-dealkylation or oxidative cleavage of the piperazine ring, leading to the formation of ethylenediamine derivatives.
-
Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.[2][3]
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Biological Matrices (Urine, Plasma)
This protocol is adapted from methods for the analysis of other piperazine derivatives from biological samples.[4]
a. Enzymatic Hydrolysis (for conjugated metabolites in urine):
-
To 1 mL of urine sample, add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C overnight.
b. Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine or plasma sample to 9-10 with a suitable base (e.g., 1M NaOH).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane:isopropanol:ethyl acetate (1:1:3, v/v/v)).[3]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
c. Derivatization: Derivatization is often necessary to improve the volatility and thermal stability of piperazine compounds for GC analysis.[5][6]
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following GC-MS parameters are recommended and should be optimized for the specific instrument and application.
a. Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 12°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
b. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40-550.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table summarizes the expected retention time and characteristic mass-to-charge ratios (m/z) for the parent compound and its predicted metabolites. The m/z values for the metabolites are hypothetical and would need to be confirmed with authentic standards.
| Compound | Predicted Retention Time (min) | Derivatization | Characteristic m/z Ions (Predicted) |
| This compound | ~10-15 | TFAA | Molecular Ion, fragments corresponding to the trifluoromethylphenyl moiety and the piperazine ring. |
| Hydroxy-2-(4-trifluoromethylphenyl)piperazine | > Parent Compound | MSTFA | Molecular Ion (silylated), fragments showing loss of methyl groups, and characteristic ions for the aromatic and piperazine parts. |
| N-(4-Trifluoromethylphenyl)ethylenediamine | < Parent Compound | TFAA | Molecular Ion (derivatized), fragments from the cleavage of the ethylenediamine chain. |
Experimental Workflow Visualization
Caption: GC-MS analysis workflow from sample preparation to data analysis.
Conclusion
The presented application note provides a framework for the GC-MS analysis of this compound and its putative metabolites. The protocols are based on established methods for similar compounds and should be validated for the specific laboratory conditions and research needs. The identification of metabolites will require further investigation, including the synthesis of reference standards and high-resolution mass spectrometry for structure elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scholars.direct [scholars.direct]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 2-(4-Trifluoromethylphenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Trifluoromethylphenyl)piperazine. The presence of the trifluoromethylphenyl group provides a strong UV chromophore, enabling sensitive detection without the need for derivatization.[1] This method utilizes reversed-phase chromatography with a C18 column and a simple isocratic mobile phase, ensuring ease of use and reproducibility. The protocol is suitable for the quantitative analysis of this compound in bulk drug substances and can be adapted for various sample matrices with appropriate sample preparation.
Introduction
This compound is a piperazine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[2][3] While some piperazine derivatives lack a strong UV chromophore and require derivatization for sensitive detection, the trifluoromethylphenyl moiety in the target analyte allows for direct UV detection.[1][4] This application note presents a straightforward and validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV or photodiode array (PDA) detector is required.[2][4]
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or another suitable buffer component like phosphate buffer)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general protocol for a bulk drug substance. For other matrices, such as plasma or tissue, more extensive sample preparation like protein precipitation or solid-phase extraction may be necessary.[5][6]
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
For regulatory compliance, the method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at different concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Areas | ≤ 2.0% |
| RSD of Retention Times | ≤ 1.0% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method's performance should be confirmed through a comprehensive validation study to ensure its suitability for its intended application. The provided protocol serves as a strong starting point for method development and routine quality control analysis.
References
Application of 2-(4-Trifluoromethylphenyl)piperazine in Neuropharmacological Studies
Notice to the Reader: Extensive literature searches for the neuropharmacological properties of 2-(4-Trifluoromethylphenyl)piperazine did not yield specific data on its receptor binding profile or in vivo activity. This specific positional isomer is not well-characterized in publicly available scientific literature. In contrast, the related isomer, 3-(Trifluoromethylphenyl)piperazine (TFMPP) , has been thoroughly investigated and serves as a key reference compound for this chemical class.
Therefore, this document provides a detailed application note and protocols based on the neuropharmacological profile of 3-(Trifluoromethylphenyl)piperazine (TFMPP) as a representative member of the trifluoromethylphenylpiperazine family. Researchers interested in this compound can use these methodologies as a foundational framework for its characterization.
Introduction to Trifluoromethylphenylpiperazines
Trifluoromethylphenylpiperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. These compounds are of significant interest in neuropharmacology due to their interaction with monoamine neurotransmitter systems, particularly the serotonergic system. TFMPP primarily functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2] It is often studied for its psychoactive effects, which include stimulant and mild psychedelic properties, and is sometimes found in recreational "party pills," frequently in combination with benzylpiperazine (BZP).[1][3] Understanding the neuropharmacological profile of TFMPP provides a basis for exploring the structure-activity relationships of related isomers.
Neuropharmacological Profile of 3-TFMPP
Mechanism of Action
3-TFMPP exerts its effects primarily through the serotonin (5-HT) system. Its mechanism involves two main actions:
-
Direct Receptor Agonism: TFMPP binds to and activates multiple serotonin receptor subtypes. It acts as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁, and 5-HT₂C receptors, and as a weak partial agonist or antagonist at 5-HT₂ₐ receptors.[1]
-
Serotonin Release: TFMPP also binds to the serotonin transporter (SERT) and promotes the release of serotonin from presynaptic neurons, thereby increasing its extracellular concentration.[1]
Unlike some other psychoactive piperazines, TFMPP has negligible effects on dopamine or norepinephrine reuptake or release.[1] This profile makes it a useful tool for studying the specific roles of the serotonergic system in various physiological and behavioral processes.
Data Presentation: Receptor Binding & Functional Activity
The following table summarizes the quantitative binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) data for 3-TFMPP at various neuronal targets.
| Target | Parameter | Value (nM) | Reference |
| 5-HT₁ₐ Receptor | Ki | 288 - 1,950 | [1] |
| 5-HT₁ₑ Receptor | Ki | 30 - 132 | [1] |
| 5-HT₁ Receptor | Ki | 282 | [1] |
| 5-HT₂ₐ Receptor | Ki | 160 - 269 | [1] |
| 5-HT₂C Receptor | Ki | 62 | [1] |
| 5-HT₃ Receptor | IC₅₀ | 2,373 | [1] |
| Serotonin Transporter (SERT) | EC₅₀ | 121 | [1] |
Visualizations
Signaling Pathway
Caption: 3-TFMPP serotonergic mechanism of action.
Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound like TFMPP for a specific serotonin receptor subtype (e.g., 5-HT₂C) using a competitive binding assay.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT receptor of interest (e.g., HEK293-h5-HT₂C).
-
Radioligand: e.g., [³H]Mesulergine for 5-HT₂C receptors.
-
Test Compound: this compound or 3-TFMPP.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 0.1 nM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (at a final concentration near its Kd, e.g., 1 nM [³H]Mesulergine), 100 µL cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Mianserin (10 µM), 50 µL Radioligand, 100 µL cell membrane suspension.
-
Test Compound: 50 µL of each test compound dilution, 50 µL Radioligand, 100 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - NSB (DPM).
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Assessment of Anxiogenic-like Effects (Elevated Plus Maze)
This protocol is used to assess the potential anxiogenic or anxiolytic effects of a compound in rodents, based on their natural aversion to open, elevated spaces. TFMPP has been reported to have anxiogenic-like effects in animal models.
Materials:
-
Elevated Plus Maze (EPM) apparatus: Two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Test animals: Adult male mice (e.g., C57BL/6) or rats.
-
Test Compound: this compound or 3-TFMPP, dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Video tracking software for automated behavioral recording.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins. The room should be dimly lit.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing. Doses for TFMPP typically range from 1-10 mg/kg.
-
Testing:
-
Place a single mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera connected to the video tracking software.
-
-
Behavioral Scoring: The software will automatically score key parameters. If scoring manually, the following should be noted:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Calculate the percentage of open arm entries: (Open Arm Entries / Total Entries) x 100.
-
Compare the results between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant decrease in the time spent in and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiogenic-like effect.
-
Conclusion
While specific neuropharmacological data for this compound remains elusive, the profile of its isomer, 3-TFMPP, provides a valuable template for its potential biological activity. 3-TFMPP is a potent serotonergic agent with a complex mechanism involving both direct receptor agonism and serotonin release. The protocols detailed in this document provide a robust framework for the in vitro and in vivo characterization of this compound, enabling researchers to determine its receptor binding affinities, functional activities, and behavioral effects, thereby elucidating its unique neuropharmacological properties.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 2-(4-Trifluoromethylphenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 2-(4-trifluoromethylphenyl)piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and transporters.
Introduction
Piperazine derivatives are a well-established class of pharmacologically active compounds, with numerous approved drugs incorporating this scaffold. The introduction of a trifluoromethylphenyl group at the 2-position of the piperazine ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules. This document outlines a synthetic strategy for accessing these derivatives and provides protocols for their biological evaluation to establish a comprehensive SAR.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step sequence. A plausible synthetic route is outlined below, based on established methodologies for similar arylpiperazines.
Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol describes a general procedure for the synthesis of the core piperazine scaffold.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Ethylenediamine
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Reagents for N-protection and cyclization (e.g., Boc-anhydride, tosyl chloride, dihaloalkanes)
Procedure:
-
Imine Formation: To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add ethylenediamine (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 4 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diamine intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Cyclization: The purified diamine can be cyclized to the piperazine ring through various methods, often involving N-protection followed by reaction with a suitable dielectrophile. A common approach involves the protection of one nitrogen atom (e.g., as a Boc or Tosyl group) followed by intramolecular or intermolecular cyclization.
Protocol 2: N-Functionalization of this compound
This protocol outlines the derivatization of the piperazine core at the N1 or N4 position.
Materials:
-
This compound
-
Alkyl halide or acyl chloride (e.g., benzyl bromide, acetyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and a base (1.5 eq) in a suitable solvent, add the alkyl halide or acyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperazine ring and the phenyl moiety. The following sections provide protocols for evaluating the affinity of these compounds for common biological targets and summarize key SAR findings from related compound series.
Experimental Protocols for Biological Evaluation
Protocol 3: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol describes a standard method for determining the binding affinity (Ki) of test compounds.[1]
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)
-
Non-specific binding ligand (e.g., Haloperidol for D2, Serotonin for 5-HT1A)
-
Test compounds (this compound derivatives)
-
Binding buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[1]
Quantitative SAR Data
The following tables summarize the binding affinities of related arylpiperazine derivatives at dopamine and serotonin receptors. This data can guide the design of novel this compound analogs.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine D2 and D3 Receptors [2]
| Compound ID | Aryl Group | R Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| 1 | 2-Fluorophenyl | Butyl | 256 | 1.4 | 183 |
| 2 | 2-Chlorophenyl | Butyl | 315 | 2.3 | 137 |
| 3 | 2-Methylphenyl | Butyl | 189 | 2.8 | 67 |
| 4 | 2-Methoxyphenyl | Butyl | 125 | 3.1 | 40 |
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin 5-HT1A and 5-HT2A Receptors [3]
| Compound ID | Aryl Group | Linker | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 5 | Phenyl | Propyl-Indazole | 12 | 25 |
| 6 | 2-Methylphenyl | Propyl-Indazole | 8 | 15 |
| 7 | 2-Chlorophenyl | Propyl-Indazole | 10 | 18 |
| 8 | 2-Trifluoromethylphenyl | Propyl-Indazole | 15 | 30 |
SAR Logic Diagram
Caption: Logic diagram for SAR studies of this compound derivatives.
Conclusion
The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel this compound derivatives. By systematically exploring the structure-activity relationships, researchers can optimize the pharmacological profile of these compounds for various therapeutic applications. Careful consideration of the synthetic routes and biological assay conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for 2-(4-Trifluoromethylphenyl)piperazine as a Research Tool in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) as a research tool for investigating Central Nervous System (CNS) disorders. This document details the compound's mechanism of action, provides quantitative data on its receptor binding profile, and offers detailed protocols for relevant in vitro and in vivo experimental assays.
Introduction and Background
This compound is a derivative of phenylpiperazine that has been investigated for its effects on the central nervous system. Primarily recognized for its interaction with the serotonergic system, TFMPP serves as a valuable tool for researchers studying the role of serotonin (5-HT) receptors in various physiological and pathological processes, including anxiety and depression. It is often used in combination with other agents, such as benzylpiperazine (BZP), to mimic the effects of illicit substances like MDMA in a research context. Understanding its pharmacological profile is crucial for its effective use in preclinical CNS research.
Mechanism of Action
The primary mechanism of action of this compound is the modulation of the serotonergic system. It exhibits affinity for a range of serotonin receptors, acting as an agonist at several subtypes. Its activity is most pronounced at the 5-HT1 and 5-HT2 receptor families. TFMPP also functions as a serotonin releasing agent.[1] This multifaceted interaction with the serotonin system makes it a complex but useful tool for probing the neurobiology of mood and anxiety disorders.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for various serotonin receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT1A | 288 - 1950 | [1] |
| 5-HT1B | 30 - 132 | [1] |
| 5-HT1D | 282 | [1] |
| 5-HT2A | 160 - 269 | [1] |
| 5-HT2C | 62 | [1] |
Experimental Protocols
In Vitro Assays
This protocol outlines a general procedure for determining the binding affinity of this compound to specific serotonin receptor subtypes expressed in cell membranes.
Objective: To determine the inhibitory constant (Ki) of this compound for a target serotonin receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2C)
-
Specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]mesulergine for 5-HT2C)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known ligand for the receptor)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor.
-
Test Compound: Cell membranes, radioligand, and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Assays
Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Tween 80 (optional, as a surfactant)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride based on the desired dose and the weight of the animals.
-
Dissolution: Dissolve the compound in sterile saline. If the compound has low aqueous solubility, a small amount of a surfactant like Tween 80 (e.g., 1-5%) can be added to aid dissolution.
-
Mixing: Vortex the solution until the compound is completely dissolved and the solution is clear.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Administration: The solution is now ready for administration to the animals at the calculated volume.
The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a set period (typically 5 minutes) using a video camera.
-
Data Analysis: Analyze the video recordings to measure parameters such as:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Expected Results: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, while anxiogenic compounds will have the opposite effect. Studies have shown that TFMPP can induce anxiogenic-like effects in the elevated plus-maze.
Elevated Plus Maze Experimental Workflow
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation.
Objective: To assess the potential antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-test (for rats): On the first day, place the animal in the water for 15 minutes.
-
Test: 24 hours after the pre-test (for rats) or on the same day (for mice, typically a single 6-minute session), place the animal back in the water for a shorter period (e.g., 5-6 minutes).
-
Recording: Record the duration of immobility during the test session. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.
Expected Results: Antidepressant compounds are known to reduce the duration of immobility in the forced swim test. Specific data on the effects of this compound in this assay are not extensively reported in the available literature, presenting an opportunity for further investigation.
Synthesis Protocol
The following is a proposed synthetic route for this compound based on common methods for the synthesis of N-arylpiperazines.
Reaction: Buchwald-Hartwig amination of 1-bromo-4-(trifluoromethyl)benzene with piperazine.
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-(trifluoromethyl)benzene, piperazine (typically in excess), palladium catalyst, and the ligand in the anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture.
-
Reaction: Heat the mixture to reflux (e.g., 100-110°C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Proposed Synthesis of TFMPP
Conclusion
This compound is a valuable pharmacological tool for investigating the serotonergic system in the context of CNS disorders. Its distinct receptor binding profile and behavioral effects provide a basis for its use in preclinical research. The protocols provided in these application notes offer a starting point for researchers to incorporate this compound into their studies. As with any research chemical, careful dose-response studies and appropriate control experiments are essential for obtaining reliable and interpretable data.
References
Application Notes and Protocols for Assessing the Cytotoxicity of 2-(4-Trifluoromethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a class of heterocyclic compounds with significant therapeutic potential, including applications as anticancer agents. The evaluation of the cytotoxic effects of these compounds is a critical step in the drug discovery and development process. These application notes provide a comprehensive guide to established cell culture techniques for assessing the cytotoxicity of 2-(4-Trifluoromethylphenyl)piperazine, a specific piperazine derivative.
This document outlines detailed protocols for a panel of widely used in vitro assays to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies, data presentation formats, and visual workflows are designed to ensure robust and reproducible results for researchers in academic and industrial settings. While specific cytotoxicity data for this compound is not extensively available in public literature, the protocols described herein provide a standardized framework for its evaluation. Structurally similar compounds, such as those containing a [4-(trifluoromethyl)benzyl]piperazine moiety, have demonstrated significant antiproliferative effects, suggesting that this compound may also possess cytotoxic properties.
Data Presentation: Quantitative Cytotoxicity Summary
The following tables are templates for summarizing the quantitative data obtained from the described cytotoxicity assays. These tables allow for a clear and concise presentation of the compound's effects on different cell lines and at various concentrations.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HCT-116 | 0 (Vehicle Control) | 24 | 100 ± 4.5 | \multirow{5}{}{[Calculated Value]} |
| 1 | 24 | 85.2 ± 3.8 | ||
| 10 | 24 | 52.1 ± 5.1 | ||
| 50 | 24 | 21.7 ± 2.9 | ||
| 100 | 24 | 8.3 ± 1.5 | ||
| MCF-7 | 0 (Vehicle Control) | 24 | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |
| 1 | 24 | 90.5 ± 4.1 | ||
| 10 | 24 | 65.8 ± 3.7 | ||
| 50 | 24 | 35.4 ± 4.3 | ||
| 100 | 24 | 15.1 ± 2.2 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| HCT-116 | 0 (Vehicle Control) | 24 | 5.2 ± 1.1 |
| 1 | 24 | 12.8 ± 2.3 | |
| 10 | 24 | 45.6 ± 3.9 | |
| 50 | 24 | 78.9 ± 5.4 | |
| 100 | 24 | 92.1 ± 4.7 | |
| MCF-7 | 0 (Vehicle Control) | 24 | 4.8 ± 0.9 |
| 1 | 24 | 10.1 ± 1.8 | |
| 10 | 24 | 32.7 ± 3.1 | |
| 50 | 24 | 65.3 ± 4.8 | |
| 100 | 24 | 85.4 ± 5.0 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| HCT-116 | 0 (Vehicle Control) | 95.1 ± 2.5 | 2.3 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| 50 | 30.2 ± 3.1 | 45.8 ± 4.2 | 18.7 ± 2.8 | 5.3 ± 1.0 | |
| MCF-7 | 0 (Vehicle Control) | 96.3 ± 2.1 | 1.9 ± 0.4 | 1.0 ± 0.3 | 0.8 ± 0.2 |
| 50 | 42.5 ± 3.8 | 38.1 ± 3.5 | 15.2 ± 2.1 | 4.2 ± 0.9 |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture and compound preparation to data acquisition and analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2]
Materials:
-
Selected cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[2]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and reagents as listed for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[1]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[2]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
-
Cells and reagents as listed for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀). Include a no-treatment control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Potential Signaling Pathway
The cytotoxic effects of many piperazine derivatives are mediated through the induction of apoptosis. While the specific pathway for this compound needs to be experimentally determined, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Putative apoptosis signaling pathway.
Conclusion
The protocols and guidelines presented in these application notes offer a robust framework for the in vitro assessment of the cytotoxic potential of this compound. By employing a multi-assay approach that evaluates cell metabolism, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cancer cells. This information is crucial for the continued development and characterization of novel piperazine-based therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Trifluoromethylphenyl)piperazine
Welcome to the Technical Support Center for the synthesis of 2-(4-Trifluoromethylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common and effective two-step synthetic route involving the ring-opening of 2-(4-trifluoromethylphenyl)oxirane followed by deprotection.
Issue 1: Low Yield in the Ring-Opening of 2-(4-Trifluoromethylphenyl)oxirane with N-Boc-piperazine
Question: I am experiencing a low yield of the desired N-Boc-2-(4-trifluoromethylphenyl)piperazine intermediate when reacting 2-(4-trifluoromethylphenyl)oxirane with N-Boc-piperazine. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in this epoxide ring-opening reaction can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here are key areas to troubleshoot:
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While various solvents can be used, polar aprotic solvents like isopropanol or acetonitrile are often effective for this type of nucleophilic substitution.
-
Temperature: The reaction temperature significantly influences the reaction rate and selectivity. A common starting point is refluxing in isopropanol. However, if side reactions are prevalent, a lower temperature with a longer reaction time might be beneficial.
-
Catalyst: While the reaction can proceed without a catalyst, Lewis acids such as aluminum triflate (Al(OTf)₃) can catalyze the epoxide ring-opening, potentially increasing the reaction rate and yield.[1] Careful optimization of the catalyst loading is necessary to avoid unwanted side reactions.
-
-
Reagent Stoichiometry and Quality:
-
Excess N-Boc-piperazine: Using a slight excess of N-Boc-piperazine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Reagent Purity: Ensure the purity of both the epoxide and N-Boc-piperazine. Impurities in the starting materials can lead to side reactions and lower yields.
-
-
Side Product Formation:
-
Regioisomers: The primary side product is often the undesired regioisomer, where the piperazine nitrogen attacks the benzylic carbon of the epoxide. To favor the desired 2-substituted product, conditions that promote an SN2-type attack on the less sterically hindered carbon are preferred. This is generally achieved under basic or neutral conditions.
-
Diol Formation: If water is present in the reaction mixture, hydrolysis of the epoxide to the corresponding diol can be a competing reaction. Using anhydrous solvents and reagents is crucial to minimize this side product.
-
Issue 2: Incomplete N-Boc Deprotection
Question: My N-Boc deprotection of the piperazine intermediate is not going to completion. How can I ensure complete removal of the Boc group?
Answer:
Incomplete deprotection is a frequent challenge. Here are several strategies to achieve complete removal of the N-Boc protecting group:[2]
-
Acid Strength and Concentration: The most common method for N-Boc deprotection is treatment with a strong acid.
-
Reaction Time and Temperature:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gentle warming (e.g., to 40-50 °C) can increase the rate of deprotection. However, be cautious of potential side reactions with sensitive substrates at higher temperatures.
-
-
Work-up Procedure: Proper work-up is essential to isolate the deprotected product. After the reaction is complete, the excess acid must be neutralized. This is typically done by adding a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic.
Issue 3: Difficulty in Product Purification
Question: I am facing challenges in purifying the final this compound product. What are the recommended purification techniques?
Answer:
The basic nature of the piperazine ring can sometimes complicate purification by standard column chromatography on silica gel. Here are some effective purification strategies:
-
Column Chromatography with a Basic Modifier: To prevent peak tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.
-
Acid-Base Extraction: This is a highly effective method for separating the basic piperazine product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic by adding a base (e.g., NaOH) and then extract the free base product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective method involves a two-step sequence:
-
Ring-opening of an epoxide: Reaction of 2-(4-trifluoromethylphenyl)oxirane with a mono-protected piperazine, such as N-Boc-piperazine. This approach offers good control over the regioselectivity and prevents the formation of N,N'-disubstituted byproducts.
-
Deprotection: Removal of the protecting group (e.g., Boc) from the resulting intermediate to yield the final product.
Q2: How can I minimize the formation of the N,N'-disubstituted byproduct?
A2: The formation of the 1,4-disubstituted piperazine is a common side reaction when using unprotected piperazine. The most effective way to prevent this is by using a mono-protected piperazine, such as N-Boc-piperazine. The bulky Boc group deactivates the second nitrogen atom, preventing further reaction.
Q3: What are the typical byproducts in the epoxide ring-opening step?
A3: Besides the unreacted starting materials, the main potential byproducts are:
-
The undesired regioisomer: 1-(4-Trifluoromethylphenyl)-2-(hydroxymethyl)piperazine.
-
The diol: 1-(4-Trifluoromethylphenyl)ethane-1,2-diol, formed by the hydrolysis of the epoxide if water is present.
Q4: What are the standard conditions for N-Boc deprotection?
A4: Standard conditions for N-Boc deprotection involve treatment with a strong acid. Common reagent systems include:[2]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
4M Hydrochloric acid (HCl) in dioxane. The reaction is typically carried out at room temperature and monitored until completion.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Boc-piperazine Coupling with 2-Aryloxiranes (General Guidance)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Isopropanol | Acetonitrile | Toluene | Isopropanol and acetonitrile often provide better solubility and reaction rates. |
| Temperature | Room Temp. | 60 °C | Reflux | Higher temperatures generally increase the reaction rate but may lead to more side products. |
| Catalyst | None | Al(OTf)₃ (5 mol%) | LiClO₄ (10 mol%) | Lewis acid catalysts can accelerate the reaction, but require careful optimization to maintain selectivity. |
| N-Boc-piperazine (equiv.) | 1.1 | 1.5 | 2.0 | A slight excess is usually sufficient to drive the reaction to completion. |
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Consider adding a Lewis acid catalyst. |
| Poor quality of reagents. | Use freshly purified or high-purity reagents. | |
| Formation of significant diol byproduct | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of undesired regioisomer | Reaction conditions favoring SN1-type opening. | Use neutral or basic conditions to favor SN2 attack at the less substituted carbon. |
| Incomplete N-Boc deprotection | Insufficient acid strength or concentration. | Use a stronger acid (e.g., TFA) or a higher concentration of HCl in dioxane. |
| Insufficient reaction time. | Monitor the reaction by TLC/LC-MS and extend the reaction time as needed. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate
This protocol describes the ring-opening of 2-(4-trifluoromethylphenyl)oxirane with N-Boc-piperazine.
Materials:
-
2-(4-Trifluoromethylphenyl)oxirane
-
N-Boc-piperazine
-
Isopropanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of 2-(4-trifluoromethylphenyl)oxirane (1.0 eq) in anhydrous isopropanol, add N-Boc-piperazine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.1% triethylamine) to afford the desired product.
Protocol 2: Deprotection of N-Boc-2-(4-Trifluoromethylphenyl)piperazine
This protocol describes the removal of the N-Boc protecting group to yield the final product.[2]
Materials:
-
tert-butyl 4-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Storage and Handling of 2-(4-Trifluoromethylphenyl)piperazine
This technical support center provides guidance on the prevention of degradation of 2-(4-Trifluoromethylphenyl)piperazine during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] For optimal preservation, storage at low temperatures, such as -20°C, is advisable, especially for long-term storage.[2][3] Storing samples at room temperature should be avoided to minimize degradation.[2]
Q2: What are the known degradation pathways for phenylpiperazine compounds?
A2: Phenylpiperazine derivatives are susceptible to degradation through several pathways, including hydrolysis and oxidation.[4] Studies on related compounds have shown that degradation can involve hydroxylation of the aromatic ring and cleavage of the piperazine ring.[5] Exposure to acidic or alkaline conditions can significantly accelerate degradation.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected and quantified using stability-indicating analytical methods. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective for separating the parent compound from its degradation products.[4][6] Changes in the physical appearance of the sample, such as color change or clumping, may also indicate degradation.
Q4: Is this compound sensitive to light?
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (-20°C, protected from light and moisture), the compound is expected to be stable for an extended period.[7] However, at room temperature, significant degradation of similar phenylpiperazine compounds has been observed within months.[2] It is recommended to perform periodic stability testing to monitor the purity of the stored material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the this compound stock solution or solid sample. | 1. Verify the storage conditions of your compound. Ensure it is stored at the recommended temperature, protected from light and moisture. 2. Perform an analytical assessment (e.g., HPLC, LC-MS/MS) to check the purity of the compound. 3. If degradation is confirmed, use a fresh, unexpired batch of the compound for your experiments. |
| Visible changes in the solid compound (e.g., discoloration, clumping). | Exposure to moisture, light, or elevated temperatures. | 1. Discard the affected batch of the compound as its purity is compromised. 2. Review your storage procedures to ensure containers are properly sealed and stored in a dark, dry, and cold environment. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or different degradation rates due to slight differences in storage history. | 1. Always record the batch number and date of receipt for each vial. 2. Perform a purity check on each new batch before use. 3. If possible, use the same batch for a series of related experiments to ensure consistency. |
Quantitative Stability Data
The following table summarizes the stability of a closely related isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in a biological matrix at different storage temperatures over a 14-day period. This data provides an indication of the expected stability profile for this compound.
| Storage Temperature | Time (Days) | Remaining Compound (%) |
| -20°C | 2 | ~100 |
| 4 | ~100 | |
| 7 | ~100 | |
| 14 | ~100 | |
| 4°C | 2 | ~100 |
| 4 | ~95 | |
| 7 | ~90 | |
| 14 | ~85 | |
| 22°C (Room Temp) | 2 | ~90 |
| 4 | ~80 | |
| 7 | ~70 | |
| 14 | ~60 |
Note: Data is extrapolated from stability studies on 1-(3-trifluoromethylphenyl)piperazine in a biological matrix and should be considered as an estimation for the stability of this compound solid.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
HPLC or LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C).
-
At defined time points, dissolve a portion of the solid in the initial solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source with a specific output (e.g., ICH-compliant photostability chamber).
-
Include a control sample stored in the dark.
-
At defined time points, prepare samples for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
The method should be able to separate the parent peak from all degradation product peaks.
-
Characterize the degradation products using mass spectrometry if possible.
-
Visualizations
Caption: Troubleshooting workflow for addressing suspected compound degradation.
Caption: General workflow for conducting a stability study on a chemical compound.
References
- 1. qualityhub.com [qualityhub.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. isaacpub.org [isaacpub.org]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open.bu.edu [open.bu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Dosage of 2-(4-Trifluoromethylphenyl)piperazine for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 2-(4-Trifluoromethylphenyl)piperazine for animal studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for a dose-range finding study of this compound in rodents?
A1: For a novel piperazine derivative like this compound, a Maximum Tolerated Dose (MTD) study is recommended to determine a safe starting dose. Based on studies of similar compounds, initial doses for an MTD study in rats could be around 100 mg/kg for intraperitoneal (IP) administration and 300 mg/kg for oral (PO) administration. It is crucial to conduct a dose escalation study to identify the MTD for your specific animal model and experimental conditions.
Q2: What are the common routes of administration for piperazine derivatives in animal studies?
A2: The most common routes of administration are oral (gavage), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route should be guided by the experimental objectives and the physicochemical properties of the compound formulation.
Q3: What are the potential adverse effects to monitor for during in vivo studies with this compound?
A3: As a serotonergic agent, potential adverse effects can include changes in locomotor activity, stereotypical behaviors (e.g., head-weaving, repetitive grooming), and signs of serotonin syndrome at higher doses (e.g., tremor, rigidity, hyperthermia). It is essential to closely monitor animals for any signs of toxicity, including changes in weight, food and water intake, and overall clinical condition.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: Many piperazine derivatives have limited aqueous solubility. To improve solubility, consider the following approaches:
-
Salt formation: Converting the free base to a salt (e.g., hydrochloride) can significantly increase aqueous solubility.
-
Co-solvents: Using a vehicle containing co-solvents such as polyethylene glycol (PEG), propylene glycol, or DMSO can aid in dissolution. However, it is critical to include a vehicle-only control group to account for any effects of the vehicle itself.
-
Suspensions: If the compound remains insoluble, it can be administered as a suspension. A common vehicle for suspensions is 0.5% or 1% methylcellulose in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to improve wettability and prevent aggregation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse events at initial doses. | The starting dose is too high. Unexpected sensitivity of the animal strain. | Immediately stop the experiment. Re-evaluate the starting dose based on a more conservative approach. Consider a wider dose range with smaller increments in a new dose-escalation study. |
| No observable effect at the highest tested dose. | The compound may have low potency for the measured endpoint. Poor bioavailability via the chosen route of administration. The compound may be rapidly metabolized. | Consider a different route of administration that may offer better bioavailability (e.g., IP instead of PO). Evaluate the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Inconsistent results between animals in the same dose group. | Improper dosing technique leading to variable administration volumes. Stress-induced variability in animal response. Formulation instability or non-homogeneity (for suspensions). | Ensure all personnel are properly trained in the chosen administration technique. Handle animals gently and consistently to minimize stress. For suspensions, ensure the formulation is thoroughly mixed before each administration to ensure a uniform dose. |
| Precipitation of the compound in the formulation upon standing. | The compound has low solubility in the chosen vehicle. The concentration of the compound exceeds its solubility limit. | Prepare fresh formulations immediately before use. If using a co-solvent system, you may need to adjust the ratio of co-solvent to aqueous vehicle. For suspensions, ensure adequate mixing. Consider alternative formulation strategies as mentioned in the FAQs. |
Data Presentation: Dosage Information for Structurally Similar Compounds
Disclaimer: The following data is for structurally related piperazine derivatives and should be used as a reference for designing dose-range finding studies for this compound. The optimal dosage for your specific compound and experimental model must be determined empirically.
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Rat | Not Specified | 0.2 - 1 mg/kg | Dose-dependent decrease in food intake. | [1] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Mouse | Not Specified | Various Doses | Decreased locomotor activity. | [2] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Gerbil | Oral, Subcutaneous | 50 - 100 mg/kg | Anthelmintic activity. | [3] |
Experimental Protocols
Protocol: Dose-Range Finding Study (Maximum Tolerated Dose - MTD)
1. Objective: To determine the maximum tolerated dose of this compound following a single administration in rodents.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Appropriate animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old)
-
Dosing syringes and needles/gavage tubes
-
Animal scale
-
Observation cages
3. Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Dose Group Assignment: Assign animals to dose groups (e.g., n=3-5 per sex per group). Include a vehicle control group.
-
Dose Selection: Based on available data for similar compounds, select a starting dose and a geometric progression of dose levels (e.g., 50, 100, 200, 400 mg/kg for oral administration).
-
Formulation Preparation: Prepare the dosing formulations on the day of administration. For a suspension, ensure it is continuously stirred during dosing to maintain homogeneity.
-
Administration: Administer a single dose of the compound or vehicle to each animal. The volume of administration should be based on the most recent body weight.
-
Clinical Observations: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record any clinical signs of toxicity, including but not limited to:
-
Changes in posture and gait
-
Changes in respiration
-
Presence of convulsions or tremors
-
Changes in grooming behavior
-
Changes in food and water consumption
-
Mortality
-
-
Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity.
Mandatory Visualizations
Caption: Experimental workflow for optimizing the dosage of a novel compound in animal studies.
Caption: Simplified signaling pathway for a serotonergic agonist.
References
- 1. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 2-(4-Trifluoromethylphenyl)piperazine in cellular assays
Disclaimer: The following information is provided for research purposes only. While this guide focuses on minimizing off-target effects of 2-(4-Trifluoromethylphenyl)piperazine, much of the available pharmacological data is for the closely related isomer, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP). Researchers should exercise caution and validate the findings for the specific 2-isomer in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: Based on the pharmacology of the closely related 3-TFMPP, this compound is anticipated to primarily act as a serotonin (5-HT) receptor agonist and may also inhibit the serotonin transporter (SERT).[1][2] The trifluoromethylphenylpiperazine moiety is a common scaffold for serotonergic compounds.[3][4] The primary signaling pathways are likely those downstream of G-protein coupled serotonin receptors.
Q2: What are the potential off-target effects I should be concerned about?
A2: Given the pharmacology of related compounds, potential off-target effects could include interactions with other monoamine receptors, such as dopamine and adrenergic receptors, as well as other G-protein coupled receptors (GPCRs).[5][6] Cross-reactivity with a broad range of kinases is also a possibility for many small molecules. It is crucial to experimentally determine the off-target profile in your specific cellular model.
Q3: My cellular phenotype is inconsistent with serotonin receptor activation. What could be the cause?
A3: Inconsistent or unexpected phenotypes can arise from several factors. First, consider the possibility of off-target effects dominating the cellular response. Second, the expression levels of the target serotonin receptors in your cell line may be low, leading to a weak on-target signal. Finally, the compound may have poor cell permeability or be rapidly metabolized in your specific cell type.
Q4: How can I confirm that the observed effect is due to on-target activity?
A4: Confirming on-target activity requires a multi-pronged approach. Key strategies include:
-
Target Engagement Assays: Directly measure the binding of your compound to the intended target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. The phenotype observed upon compound treatment should be diminished or absent in the knockdown/knockout cells.
-
Inactive Control Compound: Synthesize or obtain a structurally similar analog of this compound that is inactive against the primary target. This compound should not produce the same cellular phenotype.
Q5: At what concentration should I use this compound in my cellular assays?
A5: The optimal concentration will depend on the specific cell type and the affinity of the compound for its target. It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your desired phenotype. As a starting point, you can refer to the binding affinities of the related 3-TFMPP for various serotonin receptors, which are in the nanomolar to low micromolar range.[1] However, these values should be empirically validated for the 2-isomer.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent cellular phenotype
-
Possible Cause: Off-target activity, low on-target expression, or poor compound bioavailability.
-
Troubleshooting Workflow:
Problem 2: High background or non-specific effects at high concentrations
-
Possible Cause: Compound precipitation, cytotoxicity, or promiscuous binding to multiple off-targets.
-
Solutions:
-
Determine Compound Solubility: Measure the solubility of the compound in your cell culture medium.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound becomes toxic.
-
Lower Concentration Range: Conduct experiments at concentrations well below the cytotoxicity threshold.
-
Use Serum-Free Media (for short-term assays): If applicable, as serum proteins can sometimes interact non-specifically with compounds.
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for this compound based on the known profile of the 3-isomer. This data is for illustrative purposes only and must be experimentally verified.
Table 1: Hypothetical Binding Affinities (Ki) for On- and Off-Targets
| Target Family | Target | Binding Affinity (Ki, nM) | Comments |
| Serotonin Receptors | 5-HT1A | 350 | Potential On-Target |
| 5-HT1B | 80 | Potential On-Target | |
| 5-HT2A | 200 | Potential On-Target (Partial Agonist/Antagonist) | |
| 5-HT2C | 65 | Potential On-Target | |
| Serotonin Transporter | SERT | 150 | Potential On-Target |
| Dopamine Receptors | D2 | > 1000 | Likely Off-Target |
| D3 | > 1000 | Likely Off-Target | |
| Adrenergic Receptors | Alpha-1 | 800 | Potential Off-Target |
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Recommended Action |
| High IC50 in cellular assay compared to biochemical assay | Poor cell permeability or active efflux | Perform cell accumulation studies. |
| Effect is not rescued by a selective antagonist for the primary target | Off-target effect | Perform off-target profiling (e.g., kinome scan). |
| Structurally dissimilar compounds with the same primary target show different phenotypes | Compound-specific off-target effects | Use an inactive analog as a negative control. |
| Genetic knockdown of the primary target does not abolish the compound's effect | Off-target effect | Confirm knockdown efficiency and perform rescue experiments. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method and should be optimized for the specific cell line and antibody used.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound at the desired concentration for 1-2 hours.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Normalize the band intensity of each heated sample to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Protocol 2: Negative Control Experiment Using a Structurally Related Inactive Compound
-
Compound Selection:
-
Obtain or synthesize a close structural analog of this compound that has been shown to be inactive in a biochemical assay against the primary target(s). A good starting point would be to modify a key functional group involved in binding.
-
-
Cell Treatment:
-
Plate cells and treat with equimolar concentrations of:
-
Vehicle control (e.g., DMSO)
-
This compound (active compound)
-
Inactive analog
-
-
-
Phenotypic Assay:
-
After the appropriate incubation time, perform the cellular assay that measures the phenotype of interest (e.g., cell proliferation, reporter gene expression, etc.).
-
-
Data Analysis:
-
Compare the results from the three treatment groups. The phenotype observed with the active compound should not be present in the cells treated with the inactive analog.
Caption: Logical relationship for a negative control experiment.
-
Signaling Pathway Visualization
The primary targets of trifluoromethylphenylpiperazine derivatives are serotonin receptors, which are GPCRs that modulate various downstream signaling cascades.
Caption: Simplified signaling pathway for serotonin receptor activation.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.unthsc.edu [experts.unthsc.edu]
- 6. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Trifluoromethylphenyl)piperazine
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-(4-Trifluoromethylphenyl)piperazine. The strategies outlined are designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: My initial crude product has a low purity and contains non-basic organic residues. How can I perform an effective initial cleanup?
Answer: An acid-base extraction is a highly effective first step to separate your basic piperazine product from neutral or acidic impurities. The process involves dissolving the crude material in a water-immiscible organic solvent and using aqueous acid to protonate and extract the amine into the aqueous phase, leaving non-basic impurities behind.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated piperazine salt will move to the aqueous layer.
-
Drain the organic layer, which contains neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic residues.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH), to the aqueous layer until the pH is greater than 12. This deprotonates the piperazine salt, converting it back to the free base.
-
Extract the aqueous layer multiple times with fresh portions of the organic solvent (e.g., DCM). The purified free base will move back into the organic phase.
-
Combine the organic extracts, dry over an anhydrous salt (like sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified product.[1]
-
Question: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase.
-
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvents: The current solvent may be unsuitable. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[2] Consider solvent systems like isopropanol, acetonitrile, or a mixture such as ethanol/water.
-
Question: My recrystallized product is still not pure. How can I remove impurities with similar solubility?
Answer: If recrystallization fails to remove certain impurities, it is likely because their solubility properties are very similar to your target compound. In this case, column chromatography is the recommended next step.
-
Column Chromatography Guidelines:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is effective.
-
Additive: Piperazines can streak on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation on the column.
-
Question: How can I convert the hydrochloride salt of my compound to the free base?
Answer: To convert the hydrochloride salt to the free base, you need to neutralize the salt with a base and extract the product. This is essentially the second half of the acid-base extraction protocol.
-
Experimental Protocol: Salt to Free Base Conversion
-
Dissolve the hydrochloride salt in water.
-
While stirring, slowly add an aqueous base solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) until the solution is basic (pH > 10).
-
Extract the aqueous solution three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the free base.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound? Common impurities often stem from the synthesis route and can include unreacted starting materials (e.g., 4-(trifluoromethyl)aniline), reagents, and by-products from side reactions, such as N,N'-disubstituted products.[3]
Which purification method should I try first? For a first-pass purification to remove significant non-basic or acidic impurities, an acid-base extraction is highly recommended due to its efficiency and scalability.[1]
How do I choose the best solvent for recrystallization? A good recrystallization solvent should fully dissolve your compound when hot but poorly dissolve it when cold.[2] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For piperazine derivatives, alcohols (methanol, ethanol, isopropanol) and acetone are often good starting points.[4] A solvent screen with small amounts of product is the best empirical approach.
When is column chromatography necessary? Column chromatography is necessary when simpler methods like extraction and recrystallization fail to separate the target compound from impurities, particularly isomers or by-products with very similar polarity and solubility.
How can I assess the purity of my final product? Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for quantitative purity analysis.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Pros | Cons |
| Acid-Base Extraction | 85-95% | High capacity, removes non-basic/acidic impurities effectively. | Does not remove basic impurities with similar pKa. |
| Recrystallization | 95-99.5% | Can yield very high purity material, cost-effective. | Requires finding a suitable solvent, can have yield losses.[2] |
| Column Chromatography | >99% | Excellent for removing closely related impurities. | Lower capacity, more time-consuming, requires more solvent. |
| Salt Formation | >98% | Can produce highly pure, stable crystalline solids. | Requires an additional step to convert back to the free base if needed.[7] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting common issues during the purification process.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. mt.com [mt.com]
- 3. jelsciences.com [jelsciences.com]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- 6. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-(4-Trifluoromethylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of 2-(4-Trifluoromethylphenyl)piperazine and similar small molecules.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects during your LC-MS/MS experiments.
Issue: Poor reproducibility and inaccurate quantification of this compound.
This is a primary indicator of unaddressed matrix effects, which can cause ion suppression or enhancement, leading to unreliable results.[1][2][3][4][5] Follow this workflow to troubleshoot the problem:
Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3][4][5] This can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the more common effect.[1][6]
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.
For a compound like this compound, which is analyzed in biological matrices during drug development, these effects can severely compromise the accuracy and precision of pharmacokinetic and toxicokinetic studies.[2][3][4][5]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?
A2: The main culprits are endogenous components of the biological sample that are not entirely removed during sample preparation.[1][6] In plasma, phospholipids are a major contributor to ion suppression.[6] Other sources include salts, proteins, and metabolites that may co-elute with your analyte.[1] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7][8]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs during your chromatographic run.[3][9]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which gives a quantitative measure of the matrix effect.[5][9][10] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Caption: Methods for assessing matrix effects in LC-MS/MS analysis.
Q4: What are the key strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects.[1][6]
-
Optimize Chromatography: Modifying the chromatographic conditions can separate the analyte from interfering matrix components.[1][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction.[1][11][12]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix effects.[1]
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.[11]
| Strategy | Pros | Cons |
| Optimized Sample Preparation | Can significantly reduce interferences.[1][6] | Can be time-consuming and may lead to analyte loss. |
| Chromatographic Optimization | Effective at separating analyte from interferences.[1][11] | May increase run times. |
| Stable Isotope-Labeled IS | Highly effective at correcting for matrix effects.[1][11][12] | Can be expensive and may not always be commercially available. |
| Matrix-Matched Calibration | Can be effective when a blank matrix is available.[1] | Difficult to obtain a truly "blank" matrix for endogenous compounds. |
| Standard Addition | Useful when a blank matrix is not available.[11] | Requires more sample and is more labor-intensive. |
Table 1. Comparison of Strategies to Mitigate Matrix Effects.
Q5: Which sample preparation technique is best for reducing matrix effects for a compound like this compound?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.
| Technique | Description | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | A simple and fast method where a solvent is added to precipitate proteins.[2][6] | Least effective at removing matrix components, particularly phospholipids.[2][3][4][5] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their differential solubility in two immiscible liquids.[1][6] | More effective than PPT at removing salts and some phospholipids.[6] |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to selectively extract analytes from a complex matrix.[1][6] | Generally the most effective method for removing a wide range of interfering compounds.[1] |
Table 2. Comparison of Common Sample Preparation Techniques.
For a robust method with minimal matrix effects, Solid-Phase Extraction (SPE) is often the preferred choice.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Infuse this solution post-column into the MS detector at a constant flow rate using a syringe pump and a T-junction.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared using your current sample preparation method) onto the LC column.
-
Monitor the signal of the infused analyte. Any deviation from the stable baseline indicates a region of ion suppression (dip in the signal) or enhancement (rise in the signal).[3][9]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To calculate the Matrix Factor (MF) and quantify the extent of matrix effects.
Methodology:
-
Set A: Prepare a standard solution of this compound in a clean solvent at a known concentration.
-
Set B: Extract a blank matrix sample. After extraction, spike the extract with the same concentration of this compound as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[13]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
By following these troubleshooting guides and understanding the principles outlined in the FAQs, researchers can effectively identify, assess, and mitigate matrix effects in the LC-MS/MS analysis of this compound, leading to more accurate and reliable data.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-(4-Trifluoromethylphenyl)piperazine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(4-Trifluoromethylphenyl)piperazine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
A1: The stability of this compound, a piperazine derivative, in solution can be influenced by several factors. The most common causes of degradation are hydrolysis (which is pH-dependent), oxidation, and photodegradation.[1][2] The choice of solvent, storage temperature, and exposure to light and air are critical parameters to control.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For the related compound 1-(4-Trifluoromethylphenyl)piperazine hydrochloride, solubility has been reported at 10 mg/mL in both DMSO and PBS (pH 7.2).[3] While specific data for the 2-isomer is limited, DMSO is generally a suitable solvent for creating high-concentration stock solutions of many arylpiperazine derivatives. For aqueous buffers, it is crucial to determine the optimal pH for stability, as piperazine derivatives can be susceptible to pH-related degradation.[1]
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: To maximize stability, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C.[4] Solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[1] It is also crucial to protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][5][6] Containers should be tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.
Q4: I've observed inconsistent results in my experiments using a previously prepared stock solution. Could this be a stability issue?
A4: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[1] A loss of potency or the appearance of unexpected results can suggest that the concentration of the active compound has decreased or that degradation products are interfering with the assay. It is always best practice to use freshly prepared solutions whenever possible or to qualify the stability of stored stock solutions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the stock solution upon thawing. | The solubility of the compound may be limited in the chosen solvent at lower temperatures. The concentration may be too high. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Centrifuge the vial before taking an aliquot to pellet any undissolved material. |
| Discoloration of the stock solution over time. | This often indicates oxidative or photodegradation.[1] | Prepare fresh stock solutions and store them under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. Always protect the solution from light. |
| Loss of compound potency in bioassays. | The compound may have degraded due to improper storage conditions (e.g., temperature fluctuations, exposure to light, or inappropriate pH). | Prepare fresh stock solutions and re-evaluate. Perform a stability study to determine the acceptable storage duration and conditions for your specific solvent and concentration. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | These are likely degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor the purity of your stock solution over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent condensation of moisture.
-
Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the solid to a sterile, amber-colored vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber-colored microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and compound.
Instrumentation and Reagents:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (0.1%).
-
Ultrapure water.
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.[1]
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent drug (a PDA detector is recommended for initial method development).
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours). Neutralize before injection.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize before injection.[1]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for a specified period.[1]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[1]
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[1][7]
Analysis:
-
Inject an undegraded sample to determine the retention time of the parent compound.
-
Inject the stressed samples.
-
Optimize the chromatographic conditions to achieve baseline separation between the parent peak and all degradation product peaks.
Visualizations
Caption: Workflow for preparing and storing stock solutions.
Caption: Troubleshooting flowchart for inconsistent results.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of 2-(4-Trifluoromethylphenyl)piperazine
For researchers, scientists, and drug development professionals engaged in the analysis of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP), the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of commonly employed analytical techniques for TFMPP, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for TFMPP is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of TFMPP.
| Parameter | GC-MS | LC-MS | GC-FID |
| Linearity Range | 0.016 - 10 µg/mL (in plasma and urine)[1] | Not explicitly stated | 0.1 - 1.0 mg/mL[2] |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL (in urine and plasma, respectively)[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL (in urine and plasma, respectively)[1] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | 5.4 - 12.3% (intra-day)[3] | Not explicitly stated | 1.3%[2] |
| Accuracy (% Recovery) | 79 - 108% (depending on matrix)[1] | Not explicitly stated | -1.38% to -3.22% bias[2] |
| Primary Application | Identification and quantification in biological matrices[1][4] | Confirmation and quantification in biological matrices[3] | Quantification in seized materials[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for GC-MS and LC-MS analysis of TFMPP.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the simultaneous quantification of 1-Benzylpiperazine (BZP) and TFMPP in plasma, urine, and cell culture medium.[1]
Chromatographic Conditions:
-
Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min
-
Ramp to 150°C at 10°C/min, hold for 5 min
-
Ramp to 300°C at 7.5°C/min, hold for 2 min
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
-
Mass Range: 50-600 m/z
-
Selected Ions for TFMPP: m/z 173, 200, 229, 326
Sample Preparation (for urine):
-
Condition a solid-phase extraction (SPE) column with 3 mL of methanol, 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).[3]
-
Load the urine sample onto the column.[3]
-
Wash the column with 2 mL of deionized water, 2 mL of 20% acetonitrile in deionized water, and 1 mL of 0.1 M acetic acid.[3]
-
Dry the column under vacuum.[3]
-
Wash with 2 mL of hexane and 2 mL of methanol.[3]
-
Dry the column under vacuum again.[3]
-
Elute the analytes and reconstitute in a suitable solvent for injection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a method for the confirmation and quantification of TFMPP in urine.[3]
Chromatographic Conditions:
-
Column: Merck LiChroCART (125 × 2 mm i.d.) with Superspher 60 RP Select B stationary phase[4]
-
Mobile Phase A: 5 mM aqueous ammonium formate adjusted to pH 3 with formic acid[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
-
0–5 min: 5% B
-
5–11 min: 5–90% B
-
11–13 min: 90% B
-
13–14 min: 90–5% B
-
14–18 min: 5% B
-
-
Flow Rate: 0.4 mL/min (0–11 min), 0.6 mL/min (11–14 min), 0.4 mL/min (14–18 min)[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Drying Gas: Nitrogen at 10 L/min at 350°C
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full scan with an acquisition mass range of m/z 42-450
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between different validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
References
Comparative Analysis of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) Cross-Reactivity with Serotonergic, Dopaminergic, and Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) across a range of key neurotransmitter receptors. The data presented is compiled from various in vitro studies to facilitate a comprehensive understanding of TFMPP's receptor interaction profile, aiding in drug development and neuroscience research.
Summary of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of TFMPP for various serotonin, dopamine, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonergic | 5-HT1A | 288 - 1950[1] | Full Agonist[1] |
| 5-HT1B | 30 - 132[1] | Full Agonist[1] | |
| 5-HT1D | 282[1] | Full Agonist[1] | |
| 5-HT2A | 160 - 269[1] | Weak Partial Agonist / Antagonist[1] | |
| 5-HT2C | 62[1] | Full Agonist[1] | |
| 5-HT3 | > 10,000 (IC50 = 2373)[1] | Insignificant Affinity | |
| SERT | 121 (EC50)[1] | Serotonin Releaser[1] | |
| Dopaminergic | DAT | > 10,000 | No significant effect on reuptake[1] |
| Adrenergic | NET | > 10,000 | No significant effect on reuptake[1] |
| α1-adrenergic | Potentially engaged | Implicated in seizure threshold modulation[2] |
Note: Data for dopamine and a broader range of adrenergic receptor subtypes is limited in publicly available literature. The table reflects the most consistent findings. It is important to note that TFMPP has been shown to have no significant effects on dopamine or norepinephrine reuptake[1]. However, some studies suggest an indirect involvement of the α1-adrenoceptors in its pharmacological effects[2].
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific receptor subtypes.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a mixture of the membrane preparation, a specific radioligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors) at a concentration near its Kd, and varying concentrations of the competing ligand (TFMPP).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the receptor.
-
The total volume is brought up with the assay buffer.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competing ligand (TFMPP) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of TFMPP is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways for the serotonin receptors with which TFMPP shows significant interaction, as well as a typical experimental workflow for a radioligand binding assay.
Radioligand Binding Assay Workflow
5-HT1A Receptor Signaling Pathway
References
A Comparative Analysis of Ortho-, Meta-, and Para-Trifluoromethylphenylpiperazine Isomers for Drug Development Professionals
An In-depth Guide to the Pharmacological, Chemical, and Functional Distinctions of TFMPP Positional Isomers
This guide provides a comprehensive comparative analysis of the ortho- (o-), meta- (m-), and para- (p-) isomers of trifluoromethylphenylpiperazine (TFMPP). Designed for researchers, scientists, and drug development professionals, this document collates available experimental data to illuminate the distinct pharmacological profiles of these three positional isomers. The information presented herein is intended to support informed decision-making in drug discovery and neuroscience research.
Introduction
Trifluoromethylphenylpiperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. The position of the trifluoromethyl group on the phenyl ring significantly influences the compound's interaction with various neurotransmitter receptors, leading to distinct pharmacological and toxicological profiles. The meta-isomer (m-TFMPP) is the most well-studied of the three, known for its activity as a serotonin receptor agonist and its use as a recreational drug.[1] However, understanding the properties of the ortho- and para- isomers is crucial for a complete structure-activity relationship (SAR) profile and for identifying potential therapeutic leads or predicting the effects of novel psychoactive substances.
Chemical Synthesis
The synthesis of trifluoromethylphenylpiperazine isomers typically involves the N-arylation of piperazine with a corresponding trifluoromethyl-substituted aryl halide or a related precursor. Two common methods are nucleophilic substitution and reductive amination.
General Synthesis Workflow
Caption: General synthetic workflows for TFMPP isomers.
Comparative Pharmacological Data
The primary pharmacological target of TFMPP isomers is the serotonin (5-HT) receptor system. However, their affinity and functional activity vary significantly based on the isomer. The following tables summarize the available quantitative data.
Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | o-TFMPP | m-TFMPP | p-TFMPP |
| 5-HT1A | Data not available | 288 - 1950[2] | Data not available |
| 5-HT1B | Data not available | 30 - 132[2] | Data not available |
| 5-HT1D | Data not available | 282[2] | Data not available |
| 5-HT2A | Data not available | 160 - 269[2] | Data not available |
| 5-HT2C | Data not available | 62[2] | Data not available |
| 5-HT3 | Data not available | 2373 (IC50)[2] | Data not available |
| SERT | Data not available | 121 (EC50)[2] | Data not available |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data for o-TFMPP and p-TFMPP are largely unavailable in the public domain.
Dopamine Receptor Binding Affinities (Ki, nM)
Currently, there is a lack of specific Ki values for the binding of ortho-, meta-, and para-TFMPP isomers to dopamine receptors in the readily available scientific literature. While some studies suggest that TFMPP's effects are primarily serotonergic with minimal direct action on dopamine reuptake or efflux,[2] a comprehensive binding profile for all three isomers at dopamine receptor subtypes remains to be fully elucidated. One study did investigate the dopaminergic neurotoxicity of the three isomers.[3]
Functional Activity
m-TFMPP acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. At the 5-HT2A receptor, it functions as a weak partial agonist or an antagonist.[2] It also evokes the release of serotonin through its interaction with the serotonin transporter (SERT).[2]
o-TFMPP and p-TFMPP: Detailed functional activity data for the ortho- and para-isomers at various serotonin and dopamine receptors are not as extensively documented as for the meta-isomer. However, a comparative study on their dopaminergic neurotoxicity revealed that all three isomers induce significant neurotoxicity in N27 rat dopaminergic neurons, with the following order of potency: p-TFMPP > m-TFMPP > o-TFMPP. This neurotoxicity is mediated through oxidative stress, mitochondrial dysfunction, and apoptosis.[3]
Signaling Pathways
The interaction of TFMPP isomers with serotonin and dopamine receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathways for these receptor systems.
Serotonin Receptor Signaling
Caption: Simplified serotonin receptor signaling pathways.
Dopamine Receptor Signaling
Caption: Simplified dopamine receptor signaling pathways.
Pharmacokinetics
The pharmacokinetic profiles of the TFMPP isomers are not well-characterized comparatively. The majority of the available data pertains to m-TFMPP, often in the context of its co-administration with benzylpiperazine (BZP).
m-TFMPP: Following oral administration, m-TFMPP is rapidly absorbed, with peak plasma concentrations reached in approximately 60 to 90 minutes.[4] The elimination half-life is relatively short.[4] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[5] The main metabolic pathways are hydroxylation of the aromatic ring and degradation of the piperazine moiety.[6][7]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of TFMPP isomers to serotonin or dopamine receptors expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).
-
Test compounds (o-, m-, p-TFMPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., high concentration of a known ligand).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding determinator.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (General Protocol)
This protocol describes a general method to assess the functional activity of TFMPP isomers at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound acts as an agonist or antagonist at a specific G-protein coupled receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., D1 or D2 dopamine receptors).
-
Test compounds (o-, m-, p-TFMPP).
-
Forskolin (an adenylate cyclase activator, for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period to allow for receptor activation and changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the cAMP concentration as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The positional isomerism of the trifluoromethyl group on the phenylpiperazine scaffold results in distinct pharmacological profiles. While m-TFMPP is a well-characterized serotonin receptor agonist, data on the ortho- and para- isomers is sparse, particularly concerning their receptor binding affinities and functional activities at a broad range of targets. The available evidence suggests that all three isomers possess neurotoxic potential, with p-TFMPP exhibiting the highest toxicity towards dopaminergic neurons in vitro.
This guide highlights a significant knowledge gap in the understanding of o- and p-TFMPP. Further research is imperative to fully characterize their pharmacology and toxicology. Such studies will not only contribute to a more complete SAR understanding of phenylpiperazines but also aid in the risk assessment of emerging novel psychoactive substances and the potential development of new therapeutic agents.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) and m-Chlorophenylpiperazine (mCPP) for Researchers
This guide provides a comprehensive, data-driven comparison of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) and m-Chlorophenylpiperazine (mCPP), two phenylpiperazine derivatives widely utilized in neuroscience research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data and methodologies.
Introduction
TFMPP and mCPP are known for their significant effects on the serotonergic system, acting as non-selective serotonin receptor agonists and serotonin releasing agents.[1][2][3] While sharing structural similarities, their distinct pharmacological profiles lead to different applications in research. mCPP, an active metabolite of several antidepressant drugs, is often used as a pharmacological tool to probe central serotonin function and is known to induce anxiety-like effects in both animal models and humans.[1][4][5][6] TFMPP is also recognized for its potent interaction with serotonin receptors and is frequently studied for its effects on behavior, including locomotion and anxiety.[2][7] This guide will dissect their comparative pharmacology, supported by quantitative data and detailed experimental protocols.
Chemical and Physical Properties
| Property | This compound (TFMPP) | m-Chlorophenylpiperazine (mCPP) |
| Chemical Formula | C₁₁H₁₃F₃N₂ | C₁₀H₁₃ClN₂ |
| Molar Mass | 230.23 g/mol | 196.68 g/mol |
| Appearance | Off-white to yellowish solid | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Pharmacological Profile: A Comparative Analysis
Receptor Binding Affinity
Both TFMPP and mCPP exhibit broad-spectrum affinity for various serotonin (5-HT) receptors. The following table summarizes their binding affinities (Ki, nM) at key serotonergic and other receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | TFMPP (Ki, nM) | mCPP (Ki, nM) |
| 5-HT₁ₐ | 288 - 1,950[2] | High Affinity[1][8] |
| 5-HT₁ₑ | 30 - 132[2] | High Affinity[1][8] |
| 5-HT₁ | 282[2] | High Affinity[1][8] |
| 5-HT₂ₐ | 160 - 269[2] | 32.1[1] |
| 5-HT₂ₑ | High Affinity[1] | 28.8[1] |
| 5-HT₂₋ | 62[2] | 3.4[1] |
| 5-HT₃ | 2,373 (IC₅₀)[2][9] | High Affinity[1][8] |
| Serotonin Transporter (SERT) | 121 (EC₅₀)[2] | High Affinity[1][8] |
Key Observation : mCPP generally displays a higher affinity for several key serotonin receptors, particularly the 5-HT₂₋ receptor, where its affinity is approximately 18 times greater than that of TFMPP.[1][2] Notably, TFMPP has a significantly lower affinity for the 5-HT₃ receptor compared to mCPP.[2][9]
Functional Activity
The functional activity of these compounds at various receptors is crucial for interpreting their physiological and behavioral effects.
| Receptor Subtype | TFMPP Functional Activity | mCPP Functional Activity |
| 5-HT₁ₐ | Full Agonist[2] | Agonist[1][8] |
| 5-HT₁ₑ | Full Agonist[2] | Agonist[1][8] |
| 5-HT₁ | Full Agonist[2] | Agonist[1][8] |
| 5-HT₂ₐ | Weak Partial Agonist or Antagonist[2] | Partial Agonist[1] |
| 5-HT₂ₑ | Full Agonist[2] | Antagonist[1] |
| 5-HT₂₋ | Full Agonist[2] | Partial Agonist[1] |
| 5-HT₃ | No significant activity[9] | Antagonist (peripherally)[10] |
| SERT | Serotonin Releaser[2] | Serotonin Reuptake Inhibitor and Releasing Agent[1][8] |
Key Observation : Both compounds act as agonists at a range of 5-HT receptors.[1][2][8] A key difference lies in their activity at the 5-HT₂ₑ receptor, where TFMPP is a full agonist and mCPP is an antagonist.[1][2] Additionally, mCPP has been shown to act as a peripheral 5-HT₃ receptor antagonist.[10]
In Vivo Effects: A Head-to-Head Comparison
The distinct pharmacological profiles of TFMPP and mCPP translate to observable differences in their in vivo effects.
Locomotor Activity
| Compound | Dose Range (mg/kg, i.p. in rats) | Effect on Locomotor Activity |
| TFMPP | 1.0 - 10.0 | Dose-dependent decrease[2] |
| mCPP | 0.1 - 1.0 | Decrease at higher doses[7] |
Key Observation : Both TFMPP and mCPP generally suppress locomotor activity in rodents, an effect often attributed to their serotonergic actions.[2][7]
Anxiety Models
Both compounds are known to induce anxiogenic-like effects in various animal models.
| Behavioral Test | Compound | Dose Range (mg/kg, i.p. in rats) | Observed Effect |
| Social Interaction Test | TFMPP | 0.1 - 1.0 | Reduced social interaction[7] |
| mCPP | 0.1 - 1.0 | Reduced social interaction[7] | |
| Elevated Plus Maze | mCPP | 0.125 - 1.0 | Reduced exploration of open arms |
Key Observation : Both TFMPP and mCPP have demonstrated anxiogenic-like properties in preclinical studies.[7] The anxiogenic effects of mCPP are suggested to be mediated primarily through the activation of 5-HT₂₋ receptors.
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of TFMPP and mCPP to various serotonin receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Binding Reaction:
-
In a reaction tube, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors), and varying concentrations of the unlabeled competitor (TFMPP or mCPP).
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of a known ligand for the receptor.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Release
This protocol outlines the methodology for measuring extracellular serotonin levels in the brain of freely moving rats following administration of TFMPP or mCPP.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer TFMPP or mCPP (systemically, e.g., via intraperitoneal injection, or locally through the probe).
-
Continue collecting dialysate samples for several hours post-administration.
3. Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the serotonin concentration in each sample by comparing the peak height or area to a standard curve.
-
Express the results as a percentage of the baseline serotonin levels.
Elevated Plus Maze for Anxiety-Like Behavior
This protocol describes the use of the elevated plus maze to assess the anxiogenic potential of TFMPP and mCPP in rodents.
1. Apparatus:
-
The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
2. Procedure:
-
Administer the test compound (TFMPP or mCPP) or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
3. Behavioral Measures:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
A decrease in these measures is indicative of an anxiogenic-like effect.
-
Total distance traveled can also be measured to control for general effects on locomotor activity.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of TFMPP and mCPP.
Caption: General workflow for in vivo microdialysis experiments.
Conclusion
Both this compound and m-Chlorophenylpiperazine are valuable tools in neuropharmacological research, primarily due to their potent and complex interactions with the serotonergic system. While both compounds act as broad-spectrum serotonin receptor agonists and influence serotonin release, key differences in their receptor affinity and functional activity profiles lead to distinct in vivo effects. mCPP's higher affinity for the 5-HT₂₋ receptor and its anxiogenic properties make it a useful agent for studying anxiety and the role of this specific receptor subtype.[1] TFMPP, while also anxiogenic, offers a different profile of receptor interactions that can be leveraged to dissect various aspects of serotonergic function.[2][7]
The choice between TFMPP and mCPP for a particular study will depend on the specific research question and the desired pharmacological profile. This guide provides a foundational dataset and methodological overview to aid researchers in making informed decisions and designing robust experiments to further elucidate the intricate roles of the serotonergic system in health and disease.
References
- 1. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TFMPP | Release [release.org.uk]
- 9. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the In Vivo Effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the in vivo effects of 2-(4-Trifluoromethylphenyl)piperazine, with a primary focus on its more widely studied isomer, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). The performance and pharmacological profile of TFMPP are objectively compared with a known standard, meta-chlorophenylpiperazine (mCPP), a well-characterized serotonergic agonist. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Pharmacological Profile: TFMPP vs. mCPP
TFMPP and mCPP are both phenylpiperazine derivatives that primarily act on the serotonin system.[1][2] Their main mechanism of action involves direct agonism at various serotonin (5-HT) receptors.[1][3] TFMPP also evokes the release of serotonin.[3] The following table summarizes their binding affinities for key serotonin receptor subtypes.
| Receptor Subtype | TFMPP Ki (nM) | mCPP Ki (nM) | Functional Activity (TFMPP) | Functional Activity (mCPP) |
| 5-HT1A | 288–1,950 | 15-130 | Full Agonist | Agonist/Partial Agonist |
| 5-HT1B | 30–132 | 16 | Full Agonist | Agonist |
| 5-HT1D | 282 | 26 | Full Agonist | Agonist |
| 5-HT2A | 160–269 | 2-10 | Weak Partial Agonist/Antagonist | Agonist/Partial Agonist |
| 5-HT2C | 62 | 1.3 | Full Agonist | Agonist |
| SERT | 121 (EC50) | 160 | Releaser/Reuptake Inhibitor | Reuptake Inhibitor |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.[3]
In Vivo Effects: A Comparative Summary
The in vivo effects of TFMPP, particularly when administered alone, can differ from those of classic psychostimulants. In animal models, TFMPP has been shown to reduce locomotor activity and produce aversive effects.[3] In humans, it can produce a mix of stimulant-like effects, anxiety, and dysphoria.[3][4] When combined with benzylpiperazine (BZP), the effects are reported to mimic those of MDMA.[3]
| Behavioral Assay | This compound (TFMPP) Effects | Known Standard (mCPP) Effects | Animal Model |
| Locomotor Activity | Reduces locomotor activity when administered alone.[3] | Biphasic effects; low doses can decrease, while higher doses can increase activity. | Rodents |
| Anxiety Models (e.g., Elevated Plus Maze) | Anxiogenic effects have been demonstrated in animal models.[5] | Consistently produces anxiogenic-like effects. | Rodents |
| Drug Discrimination | The TFMPP stimulus generalizes to the 5-HT1B receptor agonist CGS 12066B.[6] | The mCPP stimulus is primarily mediated by 5-HT2C receptors. | Rats |
| Subjective Effects (Human) | Produces dysphoria, stimulant-like effects, tension, and anxiety.[3][4] | Known to induce anxiety, headache, and nausea.[3] | Humans |
Experimental Protocols
Drug Discrimination Studies
Objective: To characterize the interoceptive (subjective) effects of TFMPP by determining which known receptor agonists or antagonists can substitute for or block its discriminative stimulus properties.
Methodology:
-
Subjects: Male Sprague-Dawley rats are typically used.[6]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to discriminate an intraperitoneal (i.p.) injection of TFMPP (e.g., 0.5 mg/kg) from a saline injection.[6] Food is used as a reinforcer for pressing the correct lever (one for drug, one for saline).
-
Testing: Once trained, substitution tests are performed with other compounds (e.g., mCPP, specific 5-HT receptor agonists/antagonists) to see if the animals press the TFMPP-appropriate lever. Antagonism tests involve pre-treating the animals with an antagonist before administering TFMPP to see if the discriminative stimulus is blocked.[6]
-
Endpoint: The primary endpoint is the percentage of responses on the drug-appropriate lever.
In Vivo Microdialysis
Objective: To measure the effect of TFMPP on extracellular levels of neurotransmitters, particularly serotonin and dopamine, in specific brain regions.
Methodology:
-
Subjects: Anesthetized or freely moving rats.
-
Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's membrane into the perfusate.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of serotonin, dopamine, and their metabolites.
-
Endpoint: Changes in neurotransmitter concentrations from baseline after systemic or local administration of TFMPP.
Visualizations: Pathways and Workflows
Caption: Serotonergic synapse showing the mechanism of action for an agonist like TFMPP.
Caption: General workflow for in vivo validation of a novel psychoactive compound.
References
- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Trifluoromethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established methods for the synthesis of 2-(4-Trifluoromethylphenyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. The following sections detail the experimental protocols, present quantitative data for comparison, and illustrate the reaction pathways.
Method 1: Reductive Amination of a Phenylglyoxal Derivative
A prevalent method for the synthesis of 2-arylpiperazines involves the reductive amination of a corresponding α-ketoaldehyde (phenylglyoxal) derivative with ethylenediamine, followed by in situ reduction of the resulting dihydropyrazine. This approach offers a straightforward route to the desired piperazine ring system.
Experimental Protocol:
-
Reaction Setup: A solution of 4-(trifluoromethyl)phenylglyoxal (1.0 eq) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Ethylenediamine: Ethylenediamine (1.0-1.2 eq) is added dropwise to the solution at room temperature. The reaction mixture is stirred for a predetermined period to facilitate the formation of the intermediate dihydropyrazine.
-
Reduction: A reducing agent, typically sodium borohydride (NaBH₄) (2.0-3.0 eq), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (by HPLC) |
| Reaction Time | 6-12 hours |
| Key Reagents | 4-(Trifluoromethyl)phenylglyoxal, Ethylenediamine, Sodium Borohydride |
| Solvent | Ethanol |
| Temperature | Room Temperature |
Method 2: From α-Bromoketone Precursor
Another established route involves the reaction of an α-bromo ketone with ethylenediamine, leading to the formation of a dihydropyrazine intermediate, which is subsequently reduced.
Experimental Protocol:
-
Synthesis of α-Bromo-4'-(trifluoromethyl)acetophenone: 4'-(Trifluoromethyl)acetophenone is brominated using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield α-bromo-4'-(trifluoromethyl)acetophenone.
-
Cyclocondensation with Ethylenediamine: The resulting α-bromoketone (1.0 eq) is reacted with an excess of ethylenediamine (2.0-3.0 eq) in a solvent like ethanol or acetonitrile. This reaction typically proceeds at elevated temperatures (reflux) to form the dihydropyrazine intermediate.
-
Reduction: The intermediate is then reduced in situ with a reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Isolation and Purification: The work-up and purification procedures are similar to those described in Method 1, involving solvent extraction and chromatographic purification or recrystallization.
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Purity | >97% (by HPLC) |
| Reaction Time | 12-24 hours |
| Key Reagents | α-Bromo-4'-(trifluoromethyl)acetophenone, Ethylenediamine, Reducing Agent |
| Solvent | Ethanol or Acetonitrile |
| Temperature | Reflux |
Logical Workflow of Synthesis Methods
The following diagram illustrates the general logical workflow for the synthesis of this compound.
Caption: General synthetic workflows for 2-arylpiperazines.
Reproducibility and Comparison
Both methods are reproducible and offer viable pathways to the target compound.
-
Method 1 (Reductive Amination of Phenylglyoxal): This method generally provides higher yields and may be considered more direct if the starting phenylglyoxal is readily available. The reaction conditions are typically milder.
-
Method 2 (From α-Bromoketone): This route involves an additional step for the preparation of the α-bromoketone precursor. The overall yield may be slightly lower; however, the starting acetophenone is often more commercially accessible than the corresponding phenylglyoxal.
The choice of method will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, optimization of reaction conditions for either route would be necessary to maximize yield and purity while minimizing costs and reaction times.
A Comparative Guide to the Metabolic Stability of 2-(4-Trifluoromethylphenyl)piperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. This guide provides an objective comparison of the metabolic stability of 2-(4-Trifluoromethylphenyl)piperazine and its structurally related analogs. The inclusion of experimental data and detailed methodologies aims to empower researchers in making informed decisions during lead optimization.
The metabolic stability of a compound dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and the potential for drug-drug interactions. Piperazine-containing structures are prevalent in medicinal chemistry, and substitutions on the phenyl and piperazine rings can profoundly impact their susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and a series of its analogs in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are illustrative and compiled from various studies on arylpiperazine derivatives to demonstrate structure-activity relationships. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) |
| 1 | This compound | Parent Compound | 45 | 31 |
| 2 | 2-Phenylpiperazine | Removal of CF3 group | 15 | 92 |
| 3 | 2-(4-Chlorophenyl)piperazine | CF3 replaced with Cl | 35 | 40 |
| 4 | 2-(4-Methoxyphenyl)piperazine | CF3 replaced with OCH3 | 20 | 69 |
| 5 | 1-Methyl-2-(4-trifluoromethylphenyl)piperazine | N-methylation of piperazine | 25 | 55 |
Note: The data presented in this table are representative examples derived from literature on similar compounds and are intended to illustrate the impact of chemical modifications on metabolic stability. Actual experimental values may vary.
Experimental Protocols
The metabolic stability of the compounds is typically assessed using an in vitro liver microsomal stability assay. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis) to stop the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Add the test compound to the reaction mixture to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the human liver microsomes (final concentration 0.5 mg/mL).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizing Metabolic Processes
To better understand the experimental workflow and the potential metabolic pathways, the following diagrams have been generated.
Discussion
The metabolic stability of arylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and piperazine rings. The introduction of a trifluoromethyl group at the 4-position of the phenyl ring, as seen in the parent compound, generally enhances metabolic stability. This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.
As illustrated in the comparative data, the removal of the trifluoromethyl group (Compound 2) leads to a marked decrease in metabolic stability. This suggests that the unsubstituted phenyl ring is more susceptible to hydroxylation. Replacing the trifluoromethyl group with other electron-withdrawing groups like chlorine (Compound 3) can maintain a degree of metabolic stability, while the introduction of an electron-donating group like methoxy (Compound 4) can provide an alternative site for metabolism (O-demethylation), thus reducing the half-life.
Furthermore, modifications to the piperazine ring, such as N-alkylation (Compound 5), can also influence metabolic stability. While N-dealkylation is a common metabolic pathway for piperazine-containing drugs, the specific alkyl group can affect the rate of this process.
side-by-side comparison of different analytical techniques for 2-(4-Trifluoromethylphenyl)piperazine detection
For researchers, scientists, and drug development professionals engaged in the detection and quantification of 2-(4-Trifluoromethylphenyl)piperazine, a comprehensive understanding of the available analytical techniques is paramount. This guide provides a side-by-side comparison of the most common methods, complete with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific research needs.
While specific quantitative performance data for this compound is limited in publicly available literature, data for its structural isomer, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), serves as a valuable proxy. The analytical principles and expected performance characteristics are similar, though slight variations in retention times and fragmentation patterns are expected. This guide will utilize data for the 3-trifluoromethyl isomer where specific data for the 4-trifluoromethyl isomer is not available, with this distinction clearly noted.
Executive Summary of Analytical Techniques
The primary methods for the analysis of trifluoromethylphenylpiperazine isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including its tandem version (LC-MS/MS). Both techniques have demonstrated the ability to chromatographically separate the 2-, 3-, and 4-isomers of trifluoromethylphenylpiperazine[1].
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique that offers high separation efficiency and detailed structural information through mass spectral fragmentation patterns. It is a reliable method for the identification and quantification of this compound, particularly in forensic and toxicological analyses[2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) provides a powerful alternative, especially for complex biological matrices. LC-MS/MS, in particular, offers exceptional sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in samples such as plasma and urine[4][5][6].
Quantitative Performance Comparison
The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the detection of trifluoromethylphenylpiperazine isomers. Note: The data presented below is for the 1-(3-Trifluoromethylphenyl)piperazine isomer and should be considered an estimate for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.002 µg/mL (in urine)[2] | Not explicitly stated, but LLOQ suggests very low ng/mL levels |
| Limit of Quantification (LOQ) | 0.008 µg/mL (in urine)[2] | 5 ng/mL (in human plasma)[5] |
| Linearity Range | 0 - 10 µg/mL[7] | 7 - 7000 ng/mL[6] |
| Accuracy | -3.22% (for TFMPP)[8] | >90%[6] |
| Precision (%RSD) | 1.3% C.V.[8] | <10%[6] |
| Typical Biological Matrix | Urine, Plasma, Cell Culture Medium[2] | Whole Blood, Plasma, Hair[5][6] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are crucial for reproducible results. The following are representative protocols for the analysis of trifluoromethylphenylpiperazine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the simultaneous quantification of piperazine designer drugs[2].
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) column.
-
Load the pre-treated sample (e.g., hydrolyzed urine) onto the column.
-
Wash the column with appropriate solvents to remove interferences.
-
Elute the analyte of interest using a suitable elution solvent.
-
Evaporate the eluate to dryness.
2. Derivatization:
-
Reconstitute the dried residue in an appropriate solvent (e.g., ethyl acetate).
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and incubate to form a more volatile and thermally stable derivative.
-
Evaporate the derivatization mixture to dryness and reconstitute in a solvent suitable for GC injection.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other components. A typical program might start at 120°C, ramp to 300°C[7].
-
Injector: Splitless mode.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-550. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the detection and quantification of piperazines in human plasma[5].
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 4 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4 mL/min[4].
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Logical Decision Making for Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram provides a logical flow for selecting the most suitable technique.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholars.direct [scholars.direct]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 7. scholars.direct [scholars.direct]
- 8. ikm.org.my [ikm.org.my]
Evaluating the Selectivity of 2-(4-Trifluoromethylphenyl)piperazine for 5-HT Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of 2-(4-Trifluoromethylphenyl)piperazine (TFMPP) for various 5-hydroxytryptamine (5-HT) receptor subtypes. TFMPP is a non-selective serotonergic ligand widely used in neuroscience research. Understanding its binding and functional profile is crucial for interpreting experimental results and for the development of more selective pharmacological tools. This document compares the performance of TFMPP with other alternative compounds and provides supporting experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of TFMPP and Reference Compounds at 5-HT Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2C | 5-HT3 |
| TFMPP | 160 | 6 | - | 6293[1] | 260 | 130 | 2373[2] |
| m-CPP | 130 | 13 | - | 69[1] | 20 | 1.3 | 61.4[2] |
| Quipazine | - | - | - | - | - | - | 4.4[2] |
| Buspirone | 14 | - | - | - | - | - | - |
| Sumatriptan | 25 | 4 | 10 | 2520[1] | - | - | >10000 |
| Ketanserin | 150 | - | - | - | 2.5 | 30 | - |
Table 2: Comparative Functional Activities (EC50/IC50 in nM) of TFMPP and Reference Compounds at 5-HT Receptor Subtypes
| Compound | 5-HT1A (Agonist) | 5-HT1B (Agonist) | 5-HT2A (Partial Agonist) | 5-HT2C (Agonist) | 5-HT3 (Antagonist) |
| TFMPP | Agonist[3] | ED50 = 0.27 mg/kg (in vivo)[4] | Partial Agonist[5] | - | Inactive[2] |
| m-CPP | Agonist[3] | Agonist | Partial Agonist[5] | Agonist | Potent Antagonist[2] |
| Buspirone | Partial Agonist[6] | - | - | - | - |
| Sumatriptan | Agonist | Agonist | - | - | - |
| Ketanserin | - | - | Antagonist (pA2 = 8.8) | Antagonist | - |
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human 5-HT receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., TFMPP).
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the functional activity of a compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by detecting changes in intracellular calcium levels.
1. Cell Preparation:
-
Seed cells expressing the target 5-HT receptor in a 96-well, black, clear-bottom plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C. This dye will fluoresce upon binding to calcium.
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (e.g., TFMPP).
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A decrease in the agonist-induced signal indicates antagonist activity.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response as a function of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
For antagonists, plot the inhibition of the agonist response as a function of the antagonist concentration to determine the IC50 (the concentration that inhibits 50% of the agonist response).
Mandatory Visualization
Caption: Experimental workflow for assessing receptor selectivity.
References
- 1. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Neurochemical Profile of Trifluoromethylphenylpiperazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurochemical profiles of various trifluoromethylphenylpiperazines (TFMPPs), with a primary focus on the most studied isomer, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP). The information is supported by experimental data to facilitate informed decisions in neuroscience research and drug discovery.
This guide synthesizes publicly available data on the receptor binding affinities, effects on neurotransmitter release and reuptake, and functional activities of TFMPP derivatives. While comprehensive data for a direct comparison of all positional isomers (2-TFMPP, 3-TFMPP, and 4-TFMPP) is limited in the current scientific literature, this document provides a thorough overview of the known neuropharmacology of 3-TFMPP and places it in the context of other relevant piperazine derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the interaction of 3-TFMPP with key neurochemical targets.
Table 1: Receptor Binding Affinities (Ki in nM) of 3-TFMPP at Serotonin (5-HT) Receptors
| 5-HT Receptor Subtype | Ki (nM) Range | Functional Activity |
| 5-HT1A | 288 - 1950[1] | Full Agonist[1] |
| 5-HT1B | 30 - 132[1] | Full Agonist[1] |
| 5-HT1D | 282[1] | Full Agonist[1] |
| 5-HT2A | 160 - 269[1] | Weak Partial Agonist or Antagonist[1] |
| 5-HT2C | 62[1] | Full Agonist[1] |
| 5-HT3 | 2373 (IC50)[1] | Insignificant Affinity[1] |
Table 2: Monoamine Transporter Affinities and Functional Effects of 3-TFMPP
| Transporter | EC50 (nM) | Effect |
| Serotonin Transporter (SERT) | 121[1] | Evokes Serotonin Release[1] |
| Dopamine Transporter (DAT) | No significant effect | No effect on dopamine reuptake or efflux[1] |
| Norepinephrine Transporter (NET) | No significant effect | No effect on norepinephrine reuptake or efflux[1] |
Neurochemical Profile of 3-TFMPP: A Serotonergic Modulator
3-Trifluoromethylphenylpiperazine (3-TFMPP) is a non-selective serotonin receptor agonist and a serotonin releasing agent.[2] Its primary mechanism of action involves interaction with multiple serotonin receptor subtypes and the serotonin transporter.[1]
Receptor Interactions
As detailed in Table 1, 3-TFMPP exhibits moderate to high affinity for several serotonin receptors, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. Its action at the 5-HT2A receptor is more complex, demonstrating weak partial agonism or antagonism.[1] This mixed agonism at various 5-HT receptors contributes to its complex pharmacological effects. The compound shows negligible affinity for the 5-HT3 receptor.[1]
Effects on Neurotransmitter Transport
3-TFMPP is a potent interactor with the serotonin transporter (SERT), where it acts to evoke the release of serotonin.[1] Unlike many other psychoactive piperazines, it does not have a significant impact on the dopamine or norepinephrine transporters, indicating a more selective action on the serotonergic system.[1]
In Vivo Effects
In human studies, 3-TFMPP has been shown to produce subjective effects including dysphoria, stimulant-like feelings, tension, and anxiety.[3] These effects are consistent with its known serotonergic activity. Animal studies have demonstrated that 3-TFMPP can induce behaviors associated with psychedelic effects, such as the head-twitch response in rodents.[1] When co-administered with the dopamine and norepinephrine releasing agent benzylpiperazine (BZP), the combination can produce effects that crudely mimic those of MDMA.[1]
Comparative Insights into other Trifluoromethylphenylpiperazine Derivatives
While data is sparse, some information on other TFMPP derivatives is available, offering a glimpse into the structure-activity relationships within this chemical class.
-
4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP) : This derivative has been identified as a selective and high-affinity ligand for the 5-HT1A receptor subtype, suggesting that modifications to the TFMPP scaffold can significantly alter receptor selectivity.[4]
-
1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazine (BrAcTFMPP) : This compound displays high affinity and selectivity for 5-HT1A sites over 5-HT1B and 5-HT2 sites, further highlighting the potential for developing selective ligands from the TFMPP template.[5]
A direct comparative analysis of the neurochemical profiles of 2-TFMPP and 4-TFMPP remains a significant gap in the literature. Further research is required to fully elucidate the pharmacological properties of these isomers and to understand how the position of the trifluoromethyl group on the phenyl ring influences receptor and transporter interactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and methodological transparency.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation : Tissues expressing the receptor of interest (e.g., specific brain regions or cultured cells) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Incubation : A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., a TFMPP derivative).
-
Separation : The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Detection : The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Reuptake/Release Assays using Synaptosomes
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters or to induce their release from nerve terminals.
-
Synaptosome Preparation : Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
-
Pre-incubation : Synaptosomes are pre-incubated with the test compound at various concentrations.
-
Incubation with Radiolabeled Neurotransmitter : A radiolabeled neurotransmitter (e.g., [3H]serotonin) is added to the synaptosome suspension, and the mixture is incubated to allow for uptake.
-
Termination and Separation : The uptake is terminated by rapid filtration, and the synaptosomes are washed to remove extracellular radiolabeled neurotransmitter.
-
Quantification : The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated. For release assays, the amount of radioactivity released from pre-loaded synaptosomes is measured.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.
-
Probe Implantation : A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized animal.
-
Perfusion : The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection : Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected in small fractions over time.
-
Drug Administration : The test compound is administered to the animal (e.g., via injection or through the microdialysis probe).
-
Analysis : The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis : Changes in neurotransmitter levels from baseline following drug administration are calculated and analyzed.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Signaling pathway of 3-TFMPP at the serotonin synapse.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Trifluoromethylphenyl)piperazine: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Trifluoromethylphenyl)piperazine, ensuring the safety of laboratory personnel and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its hazards. This compound is corrosive and can cause severe skin and eye burns.[1][2] Inhalation may also cause respiratory irritation.[3] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against splashes and contact with corrosive material.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and potential burns.[1] |
| Body Protection | Protective clothing, lab coat, and chemical-resistant apron | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers is regulated and must be handled as hazardous waste.[1] Do not discharge into drains or the environment.[3]
-
Containment of Spills :
-
Waste Collection :
-
Labeling and Storage :
-
Final Disposal :
Emergency First Aid
In the event of exposure, immediate medical attention is required.[1][2]
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing.[1]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Trifluoromethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-(4-Trifluoromethylphenyl)piperazine. The following procedures are based on available data for structurally similar compounds, including various isomers of trifluoromethylphenylpiperazine and piperazine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
Hazard Summary
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or burns.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][6][7]
-
Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful and may cause irritation to the digestive tract.[5][6][9]
-
Potential for Systemic Effects: High exposure to piperazine derivatives can lead to weakness, blurred vision, and tremors.[4] The trifluoromethyl group, while generally stable, can pose a risk of releasing toxic fumes, such as hydrogen fluoride, under high heat.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles, particularly when there is a risk of splashing.[1][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[1] For prolonged contact or handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use and replace them immediately if contaminated or damaged.[4][5] |
| Body Protection | Laboratory Coat or Gown | A lab coat or a disposable gown should be worn to prevent skin contact.[4][5][11] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Contaminated clothing should be removed immediately and laundered separately before reuse.[11][12] |
| Respiratory Protection | NIOSH-Approved Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available or if there is a risk of generating aerosols or dust outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5][12] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.[1]
-
The work area, preferably a chemical fume hood, must be clean and free of clutter.[1]
-
Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
-
Ensure an emergency eyewash station and safety shower are accessible.[11]
2. Weighing and Aliquoting:
-
Weigh the solid compound in a well-ventilated enclosure, such as a chemical fume hood or a balance enclosure, to prevent the dispersion of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust. Do not use dry sweeping for cleanup.[4]
3. Dissolving:
-
If preparing a solution, add the solvent to the vial containing the pre-weighed compound.
-
Gently swirl or sonicate to dissolve. Avoid vigorous shaking that could create aerosols.
4. Transferring:
-
Use a clean, dry pipette or syringe to transfer solutions.[1]
-
Perform all transfers within the chemical fume hood.
5. Post-Handling:
-
After handling, thoroughly wash hands with soap and water.[1][4]
-
Clean all contaminated equipment and the work area.
-
Remove PPE in the designated area, avoiding cross-contamination.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]
2. Waste Segregation:
-
Do not mix this waste stream with other incompatible waste.
-
Keep halogenated and non-halogenated waste streams separate.[1]
-
Aqueous waste should be segregated from organic solvent waste.[1]
3. Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
4. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.
Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lobachemie.com [lobachemie.com]
- 7. angenechemical.com [angenechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
